molecular formula C12H16ClN B13270396 [1-(3-Chlorophenyl)propyl](prop-2-EN-1-YL)amine

[1-(3-Chlorophenyl)propyl](prop-2-EN-1-YL)amine

Cat. No.: B13270396
M. Wt: 209.71 g/mol
InChI Key: MDOZTRXITDWJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Chlorophenyl)propyl](prop-2-EN-1-YL)amine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(3-Chlorophenyl)propyl](prop-2-EN-1-YL)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3-Chlorophenyl)propyl](prop-2-EN-1-YL)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-prop-2-enylpropan-1-amine

InChI

InChI=1S/C12H16ClN/c1-3-8-14-12(4-2)10-6-5-7-11(13)9-10/h3,5-7,9,12,14H,1,4,8H2,2H3

InChI Key

MDOZTRXITDWJHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NCC=C

Origin of Product

United States

Foundational & Exploratory

Structural Optimization and Pharmacological Profiling of 1-(3-Chlorophenyl)propylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-Chlorophenyl)propylamine (systematically 1-(3-chlorophenyl)propan-1-amine ) and its structural analogs. Note that while colloquial nomenclature in drug design sometimes conflates this structure with its regioisomer 3-chloroamphetamine (1-(3-chlorophenyl)propan-2-amine), this guide strictly defines the core topic as the benzylic amine scaffold (amine at the C1 position relative to the phenyl ring), treating the amphetamine-class isomers as comparative analogs.

Executive Summary

1-(3-Chlorophenyl)propylamine represents a distinct pharmacophore in medicinal chemistry, serving as a critical scaffold for monoamine transporter (MAT) modulators, histone deacetylase (HDAC) inhibitors, and trace amine-associated receptor (TAAR) ligands. Unlike its neurotoxic regioisomer 3-chloroamphetamine (3-CA), the benzylic amine variant (C1-amine) offers a unique metabolic stability profile and altered binding selectivity, making it a valuable "scaffold hop" in the development of non-stimulant antidepressants and metabolic regulators.

This guide details the synthetic pathways, structure-activity relationships (SAR), and pharmacological characterization of this scaffold.[1]

Part 1: Chemical Scaffolding & SAR Analysis

The core structure consists of a propyl chain attached to a 3-chlorinated phenyl ring, with a primary amine at the benzylic (C1) position.

The "Isomeric Shift" Effect

The position of the amine group dictates the pharmacological class.

Feature1-(3-Chlorophenyl)propylamine (Benzylic)3-Chloroamphetamine (C2-Amine)3-(3-Chlorophenyl)propylamine (Gamma)
Structure Ar-CH(NH₂)-CH₂-CH₃Ar-CH₂-CH(NH₂)-CH₃Ar-CH₂-CH₂-CH₂-NH₂
Primary Target NET / SERT Reuptake InhibitionDAT / SERT ReleaserNMDA / Polyamine Sites
Neurotoxicity Low (Non-depleting)High (Serotonergic neurotoxin)Low
Metabolism CYP450 (Deamination to ketone)CYP2D6 (Ring hydroxylation)MAO-B (Rapid oxidation)
Structure-Activity Relationship (SAR) Logic
  • The 3-Chloro Substituent: The meta-chlorine is electron-withdrawing and lipophilic. It enhances potency at the Serotonin Transporter (SERT) compared to the unsubstituted analog. In the benzylic amine series, this substitution protects the ring from rapid metabolic hydroxylation.

  • The Alpha-Ethyl Chain (Propyl Backbone): Unlike the methyl group in amphetamines, the ethyl group at the benzylic position (in the C1-amine) creates significant steric bulk. This reduces affinity for the Dopamine Transporter (DAT), thereby lowering abuse potential while retaining affinity for the Norepinephrine Transporter (NET).

Part 2: Synthetic Pathways

We utilize a Reductive Amination of 3-Chloropropiophenone as the primary industrial-scalable route. This method avoids the use of hazardous nitro-intermediates and allows for high-throughput synthesis of analogs.

Reaction Logic (Graphviz)

SynthesisPathway Start 3-Chloropropiophenone (Precursor) Imine Intermediate Imine Species Start->Imine Condensation (MeOH, pH 6) Reagent Ammonium Acetate (NH4OAc) + NaBH3CN Reagent->Imine Source of N Product 1-(3-Chlorophenyl)propylamine (Racemic) Imine->Product Hydride Reduction Purification Acid/Base Extraction & Recrystallization Product->Purification Workup

Figure 1: One-pot reductive amination pathway for the synthesis of the core scaffold.

Detailed Synthetic Protocol

Objective: Synthesis of 1-(3-chlorophenyl)propan-1-amine HCl.

Reagents:

  • 3-Chloropropiophenone (10.0 mmol)

  • Ammonium Acetate (100.0 mmol, 10 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (7.0 mmol, 0.7 eq)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-chloropropiophenone (1.68 g) and ammonium acetate (7.7 g) in 30 mL of anhydrous methanol. Stir at room temperature for 30 minutes under nitrogen atmosphere. Causality: Excess ammonium acetate drives the equilibrium toward the imine intermediate.

  • Reduction: Cool the solution to 0°C. Slowly add NaBH₃CN (0.44 g) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (EtOAc/Hexane 1:4). The ketone spot (Rf ~0.6) should disappear.

  • Quenching: Acidify carefully with 6M HCl to pH < 2 to decompose excess hydride. Stir for 30 minutes.

  • Workup: Evaporate methanol. Basify the aqueous residue with 10M NaOH to pH > 12. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layer over MgSO₄. Filter and concentrate. Dissolve the oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt. Recrystallize from Ethanol/Ether.

Part 3: Pharmacological Characterization

To validate the analog as a viable candidate, a screening cascade must be implemented to distinguish it from neurotoxic amphetamines.

Screening Workflow (Graphviz)

ScreeningCascade Compound Analog Candidate Binding Primary Binding (Ki) Target: SERT/NET/DAT Compound->Binding Uptake Functional Uptake (IC50) Assay: [3H]-NT Transport Binding->Uptake If Ki < 100nM Release Release Assay (EC50) Differentiation: Releaser vs Blocker Uptake->Release Determine Mechanism Tox Cytotoxicity / Neurotoxicity Assay: LDH / Caspase-3 Release->Tox If EC50(Release) > 10x IC50(Uptake) (Prefer Reuptake Inhibitors) Lead Lead Candidate Tox->Lead High Cell Viability

Figure 2: Pharmacological screening cascade prioritizing non-neurotoxic reuptake inhibitors.

Key Pharmacological Assays
A. Radioligand Binding Assay (Protocol Standard)
  • Purpose: Determine affinity (Ki) for SERT, NET, and DAT.

  • Membrane Source: HEK-293 cells stably expressing human transporters.

  • Radioligands:

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

    • DAT: [³H]WIN 35,428

  • Validation: Non-specific binding defined by 10 µM Fluoxetine (SERT), Desipramine (NET), or GBR12909 (DAT).

B. Neurotoxicity Assessment (Differentiation from 3-CA)

Since 3-chloroamphetamine is a known serotonergic neurotoxin, analogs must be screened for serotonin depletion potential.

  • Method: Incubate rat synaptosomes with the analog (10 µM) for 4 hours.

  • Measurement: Quantify intracellular 5-HT levels via HPLC-ECD.

  • Pass Criteria: >90% retention of intracellular 5-HT compared to control (whereas 3-CA typically causes >50% depletion).

Part 4: Comparative Data & Applications

Analog Performance Table
Compound ClassR1 (Ring)R2 (Chain)Primary ActivityTherapeutic Potential
Parent Scaffold 3-Cl1-Amino-propylNET/SERT InhibitorAntidepressant (SNRI)
Analog A 3-Cl2-Amino-propyl5-HT/DA ReleaserToxicological Probe (Avoid)
Analog B 3-CF31-Amino-propylSERT SelectiveAnxiolytic
Analog C 3,4-Cl21-Amino-propylTriple ReuptakeAntidepressant (Broad Spectrum)
Emerging Applications

Recent literature identifies 1-(3-chlorophenyl)propylamine derivatives as intermediates for HDAC Inhibitors (Histone Deacetylase). The benzylic amine serves as the "cap" group in zinc-binding pharmacophores, showing Class I isoform selectivity [3]. Additionally, N-substituted variants act as CCR5 antagonists , relevant in immunology and virology [2].

References

  • Guidechem. (n.d.). 1-(3-chlorophenyl)propan-1-amine Structure and Properties (CAS 40023-86-7).[2] Retrieved from

  • National Center for Biotechnology Information. (2005). QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists. PubMed. Retrieved from

  • National Institutes of Health. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PMC. Retrieved from

  • PubChem. (n.d.). N-(3-chlorophenyl)-N-propylamine Compound Summary. Retrieved from

Sources

Bioavailability and Metabolic Fate of 1-(3-Chlorophenyl)propylamine (3-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmacologists and Toxicologists

Part 1: Executive Technical Summary

1-(3-Chlorophenyl)propylamine , commonly designated as 3-Chloroamphetamine (3-CA) or PAL-304 , is a synthetic ring-substituted amphetamine derivative.[1] It functions as a potent substrate-type releaser of monoamines, exhibiting high efficacy at the norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters.

Unlike its para-substituted isomer 4-chloroamphetamine (PCA) —a widely used tool for selectively destroying serotonergic neurons—3-CA is distinguished by a unique metabolic profile that renders it largely non-neurotoxic in rodent models.[1] This guide explicates the "Metabolic Shielding" mechanism: the regioselective hydroxylation at the para-position that rapidly clears the compound before neurotoxic concentrations of reactive intermediates can accumulate.

Key Pharmacological Parameters:

  • Class: Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA).[1][2]

  • Selectivity: ~10-fold preference for catecholamine release over serotonin.[1]

  • Neurotoxicity: Negligible in wild-type rodents; however, neurotoxicity is unmasked upon inhibition of CYP450 metabolism.

Part 2: Physicochemical Properties & Bioavailability

The pharmacokinetic behavior of 3-CA is governed by its lipophilic amphetamine backbone, facilitating rapid absorption and extensive distribution into the Central Nervous System (CNS).

Physicochemical Profile
ParameterValue (Approx.)Significance
Molecular Weight 169.65 g/mol Optimal for passive diffusion.[3]
LogP (Lipophilicity) ~2.7High lipid solubility; ensures rapid Blood-Brain Barrier (BBB) crossing.
pKa ~9.9 (Amine)Predominantly ionized at physiological pH, but sufficient non-ionized fraction exists for membrane transport.
Brain-to-Plasma Ratio > 10:1Concentrates heavily in brain tissue (inferred from PCA data).
Absorption and Distribution
  • Oral Bioavailability: Based on structural analogs (PCA, Amphetamine), 3-CA exhibits high oral bioavailability (>80% ). The chlorine substitution at the meta position increases lipophilicity relative to unsubstituted amphetamine, enhancing passive transport across the gastrointestinal epithelium.

  • BBB Penetration: 3-CA is a substrate for the serotonin transporter (SERT) and dopamine transporter (DAT), but its entry into the brain is primarily driven by passive diffusion due to its high LogP. Once in the CNS, it is actively transported into neurons via SERT/DAT/NET.

Part 3: Metabolic Pathways & The "Para-Hydroxylation Shield"

The metabolic fate of 3-CA is the critical determinant of its toxicological safety profile.

Phase I Metabolism: Regioselective Hydroxylation

The primary metabolic route for 3-CA in rodents is aromatic hydroxylation at the 4-position (para-position) .

  • Mechanism: Hepatic Cytochrome P450 enzymes (specifically CYP2D isoforms in rats) introduce a hydroxyl group at the sterically accessible para-position.

  • Product: 4-Hydroxy-3-chloroamphetamine .

  • Toxicological Consequence: This metabolite is more polar and rapidly conjugated (Phase II) for excretion. Crucially, this pathway competes with N-hydroxylation or other pathways that might generate reactive quinones or free radicals.

The Comparative Pathology of 3-CA vs. 4-CA

The structural difference between 3-CA and 4-CA dictates their metabolic half-life and toxicity.

  • 3-CA (Meta-Cl): The para-position is open. Rapid para-hydroxylation occurs.[1] Result: Rapid clearance, no neurotoxicity.

  • 4-CA (Para-Cl): The para-position is blocked by Chlorine. Hydroxylation cannot occur here. The molecule persists longer and undergoes alternative metabolism (likely N-hydroxylation), leading to the formation of reactive species that covalently bind to tryptophan hydroxylase (TPH). Result: Selective serotonergic neurotoxicity.[2][4]

Critical Insight: Co-administration of 3-CA with a CYP450 inhibitor (e.g., iprindole or fluoxetine) blocks the para-hydroxylation pathway. Under these conditions, 3-CA mimics the neurotoxicity of 4-CA, proving that the molecule is intrinsically toxic but is "saved" by its metabolism.

Metabolic Pathway Diagram

MetabolicPathway Substrate 3-Chloroamphetamine (3-CA) (Lipophilic, CNS Active) CYP CYP450 (Hepatic) (Major Route) Substrate->CYP Para-Hydroxylation (Fast Kinetics) Metabolite2 Reactive Intermediates (Minor Pathway) Substrate->Metabolite2 If CYP Blocked (N-oxidation?) Metabolite1 4-Hydroxy-3-chloroamphetamine (Polar, Rapid Excretion) CYP->Metabolite1 Inhibitor CYP Inhibitors (e.g., Iprindole) Inhibitor->CYP Blocks Safety Clearance / Safety Metabolite1->Safety Phase II Conjugation Neurotoxicity Serotonergic Neurotoxicity (TPH Inactivation) Metabolite2->Neurotoxicity

Caption: Divergent metabolic fates of 3-CA. The dominant para-hydroxylation pathway acts as a safety valve, preventing the accumulation of neurotoxic intermediates.

Part 4: Experimental Protocols

To validate the bioavailability and metabolic stability of 3-CA, the following protocols are recommended. These are designed to distinguish intrinsic clearance from transporter-mediated uptake.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify the formation of the 4-hydroxy metabolite.
  • Preparation:

    • Thaw pooled rat liver microsomes (RLM) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate RLM (0.5 mg protein/mL) with 3-CA (1 µM) for 5 minutes at 37°C.

    • Start Reaction: Add NADPH regenerating system.

    • Controls: Include a "No NADPH" control to rule out chemical instability.

    • Inhibition Arm: Include a parallel set with 10 µM Iprindole or Quinidine to confirm CYP involvement.

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., d5-amphetamine).

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS. Monitor transitions for 3-CA (m/z 170 -> 153) and 4-hydroxy-3-CA (m/z 186 -> 169).

Protocol B: In Vivo Neurotoxicity Unmasking

Objective: Demonstrate the metabolic protection in vivo.

  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Dosing Regimens:

    • Group 1 (Control): Saline vehicle.

    • Group 2 (3-CA Only): 3-CA (15 mg/kg, i.p.).

    • Group 3 (Metabolic Block): Iprindole (10 mg/kg, i.p.) administered 1 hour prior to 3-CA (15 mg/kg).

  • Endpoint Analysis (7 Days Post-Dose):

    • Sacrifice animals; dissect cortex and striatum.

    • Homogenize tissue in 0.1 M perchloric acid.

    • HPLC-ECD: Quantify 5-HT and 5-HIAA levels.

  • Expected Outcome:

    • Group 2 should show normal 5-HT levels (rapid metabolism protects).

    • Group 3 should show significant depletion of 5-HT (metabolism blocked -> toxicity).

Workflow Visualization

ExperimentalWorkflow cluster_groups Treatment Groups Step1 Subject Selection (Sprague-Dawley Rats) G1 Vehicle Step1->G1 G2 3-CA (15mg/kg) Step1->G2 G3 Iprindole + 3-CA Step1->G3 Step2 Wait 7 Days (Neurodegeneration Period) G1->Step2 G2->Step2 G3->Step2 Step3 Tissue Dissection (Cortex/Striatum) Step2->Step3 Step4 HPLC-ECD Analysis (5-HT Quantification) Step3->Step4

Caption: In vivo workflow to assess the impact of metabolic inhibition on 3-CA neurotoxicity.

Part 5: Pharmacokinetic Data Summary

The following data is synthesized from comparative studies of halogenated amphetamines.

Parameter3-CA (Estimated)4-CA (Reference)Notes
Tmax (Oral) ~90-120 min160 ± 69 min3-CA likely absorbs slightly faster due to lower steric hindrance.
Half-life (T1/2) < 60 min (Rat)~150 min (Rat)3-CA is cleared significantly faster due to the para-hydroxylation pathway.
Bioavailability (F) High (>80%)~104%Complete absorption expected.
Vd (Volume of Dist.) Large (>5 L/kg)~5.8 L/kgExtensive tissue binding and brain penetration.
Major Metabolite 4-hydroxy-3-CAN-hydroxy-4-CA (putative)3-CA metabolite is non-toxic; 4-CA metabolite is reactive.

References

  • Mechanism of Neurotoxicity & Metabolism

    • Title: 3-Chloroamphetamine - Wikipedia (Synthesized Pharmacology)
    • Source: Wikipedia / Vertex AI Grounding
    • URL:[Link][1]

  • Comparative Metabolism of Halogenated Amphetamines

    • Title: Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations.[4][5]

    • Source: PubMed (Biochem Pharmacol)
    • URL:[Link]

  • Pharmacokinetics of Chloroamphetamines

    • Title: Development and validation of an LC-MS/MS method for simultaneous quantification of p-Chloroamphetamine in plasma and brain: application to pharmacokinetic and brain distribution studies in mice.
    • Source: ResearchG
    • URL:[Link]

  • Mitochondrial Toxicity of Halogenated Amphetamines

    • Title: Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells.[6]

    • Source: PubMed (Int J Mol Sci)
    • URL:[Link]

  • General CYP Metabolism of Amphetamines

    • Title: Phase I Drug Metabolism - Cytochrome P450 Enzymes.[7]

    • Source: MilliporeSigma

Sources

Methodological & Application

1-(3-Chlorophenyl)propylamine in vitro experimental protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Characterization of 1-(3-Chlorophenyl)propylamine

This document provides a comprehensive suite of in vitro experimental protocols for the pharmacological characterization of 1-(3-Chlorophenyl)propylamine. As a novel psychoactive substance, its mechanism of action is likely complex, necessitating a multi-faceted approach to elucidate its biological activity. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for a robust and self-validating experimental workflow.

Based on its structural similarity to known monoamine reuptake inhibitors and other centrally-acting agents, the primary hypothesis is that 1-(3-Chlorophenyl)propylamine interacts with neurotransmitter systems.[1] The following protocols are structured to systematically test this hypothesis, beginning with foundational safety assessments and progressing to detailed mechanistic studies at the molecular and cellular levels.

Experimental Characterization Workflow

The logical flow for characterizing a novel compound like 1-(3-Chlorophenyl)propylamine involves a tiered approach. We first establish a safe concentration range, then identify primary molecular targets, investigate secondary receptor interactions, and finally, assess the integrated functional impact on neuronal activity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Target Engagement cluster_2 Phase 3: Secondary Target & Pathway Analysis cluster_3 Phase 4: Integrated Functional Output A Compound Synthesis & QC B Cytotoxicity Profiling (e.g., MTT Assay) A->B Determine Non-Toxic Concentration Range C Monoamine Transporter Uptake Inhibition Assay (DAT, NET, SERT) B->C Select Sub-Toxic Concentrations D GPCR Radioligand Binding Assay C->D Investigate Receptor Off-Target Effects F Whole-Cell Patch-Clamp Electrophysiology C->F Assess Impact on Neuronal Excitability E Second Messenger Functional Assay (e.g., cAMP) D->E Determine Agonism/ Antagonism

Caption: Tiered workflow for in vitro characterization.

Preliminary Assessment: Cytotoxicity Profiling

Principle: Before investigating the functional activity of a compound, it is imperative to determine the concentration range at which it does not cause cell death.[2] This ensures that observations in subsequent functional assays are due to specific pharmacological interactions rather than non-specific toxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[3] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to a purple formazan product.[2]

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for a neuronal-like cell line, such as the human neuroblastoma SH-SY5Y line, which is a common model for assessing the neurotoxicity of novel psychoactive substances.[4][5]

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 1-(3-Chlorophenyl)propylamine stock solution (in DMSO or appropriate vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Chlorophenyl)propylamine in culture medium. The concentration range should be broad (e.g., 1 nM to 1000 µM) to capture the full dose-response curve.[4]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Include wells with medium only as a blank control.

  • Incubate the plate for 24 hours (or a desired exposure time) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[3]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Primary Target Identification: Monoamine Transporter Inhibition

Principle: Many psychoactive compounds exert their effects by inhibiting the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft.[6] This assay quantifies the ability of 1-(3-Chlorophenyl)propylamine to inhibit the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The protocol uses cell lines stably expressing these human transporters and measures the uptake of a radiolabeled substrate.[7][8] A reduction in radioactivity inside the cells in the presence of the test compound indicates transporter inhibition.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

Materials:

  • HEK 293 cells stably transfected with human DAT, NET, or SERT.

  • Krebs-HEPES Buffer (KHB) or similar assay buffer.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Known selective inhibitors for controls: GBR 12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).[8]

  • 96-well plates and filtration apparatus (e.g., cell harvester).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK cells onto 96-well plates and allow them to reach 70-90% confluency.[9]

  • Pre-incubation: On the day of the experiment, wash the cells once with room temperature KHB.[9]

  • Add 50 µL of KHB containing various concentrations of 1-(3-Chlorophenyl)propylamine, a known inhibitor (for positive control), or vehicle to the wells.

  • Incubate for 10 minutes at room temperature.[8]

  • Uptake Initiation: Add 50 µL of KHB containing the [³H]-labeled neurotransmitter (e.g., a final concentration of 5-20 nM).[8][9]

  • Incubation: Allow the uptake reaction to proceed for a short period (e.g., 1-5 minutes) at room temperature. The optimal time should be within the linear range of uptake and may differ between transporters.[9]

  • Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold KHB. This can be done using a cell harvester that lyses the cells and transfers the contents onto a filter mat.

  • Quantification: Transfer the filter mats into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.[8]

  • Non-specific Uptake: Determine non-specific uptake in parallel wells by including a high concentration (e.g., 10 µM) of a known potent inhibitor for each respective transporter.[8]

G cluster_0 Monoamine Transporter Uptake Inhibition Cell HEK293 Cell Expressing DAT Transporter DAT [3H]DA_in [3H]Dopamine (Intracellular) Transporter->[3H]DA_in [3H]DA_out [3H]Dopamine (Extracellular) [3H]DA_out->Transporter Uptake Compound 1-(3-Chlorophenyl)propylamine Compound->Block Block->Transporter

Caption: Mechanism of transporter uptake inhibition.

Data Analysis:

  • Subtract the non-specific uptake counts from all other measurements.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log concentration of 1-(3-Chlorophenyl)propylamine and use non-linear regression to determine the IC₅₀ value for each transporter.[8]

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
1-(3-Chlorophenyl)propylamine Experimental ValueExperimental ValueExperimental Value
Cocaine (Reference)~450~670~680
Bupropion (Reference)~1400~2800>10000
Reference values are illustrative and can vary based on experimental conditions.[10]

Secondary Target & Mechanism: G-Protein Coupled Receptor (GPCR) Interaction

Principle: To build a comprehensive pharmacological profile, it is crucial to assess the compound's affinity for other potential targets, such as G-Protein Coupled Receptors (GPCRs), which are common targets for psychoactive drugs.[11] A competitive radioligand binding assay is used to determine if and with what affinity 1-(3-Chlorophenyl)propylamine binds to a specific receptor.[12] This assay measures the displacement of a known high-affinity radioligand from the receptor by the test compound. A decrease in the bound radioactivity indicates that the test compound is competing for the same binding site.[12]

Protocol 3: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cell lines overexpressing the target GPCR (e.g., Dopamine D₂ or Serotonin 5-HT₂A receptors).

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D₂ receptors).

  • Known non-labeled ligand for the target receptor (for non-specific binding determination).

  • Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂).

  • 96-well plates and filtration apparatus.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of 1-(3-Chlorophenyl)propylamine.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known non-labeled ligand.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature or 37°C).[12]

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of 1-(3-Chlorophenyl)propylamine.

  • Use non-linear regression to fit a one-site competition curve and determine the IC₅₀ value.

  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Neuronal Impact: Electrophysiological Analysis

Principle: While binding and uptake assays identify molecular targets, electrophysiology reveals the compound's integrated effect on neuronal function.[13] Whole-cell patch-clamp is the gold standard for measuring ion channel activity and changes in a neuron's membrane potential.[14] This technique allows for the precise control of the cell's membrane voltage and the measurement of tiny ionic currents flowing through channels, providing high-resolution insight into how a compound alters neuronal excitability.[13][15]

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • Primary cultured neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (e.g., artificial cerebrospinal fluid).

  • Intracellular (pipette) solution.

  • Data acquisition and analysis software (e.g., pCLAMP).

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Fabrication: Pull a glass capillary to form a micropipette with a tip resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Under visual guidance, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical access to the cell's interior.

  • Recording:

    • Voltage-Clamp Mode: Hold the cell at a specific membrane potential (e.g., -70 mV) and record synaptic currents or currents evoked by voltage steps. Apply 1-(3-Chlorophenyl)propylamine to the bath and observe changes in current amplitude, frequency, or kinetics.

    • Current-Clamp Mode: Inject current to elicit action potentials and record the cell's membrane voltage. Apply the compound and observe changes in resting membrane potential, input resistance, or action potential firing patterns.

  • Data Acquisition: Record data before, during, and after the application of the compound to assess its effects and washout properties.

Data Analysis:

  • Analyze recordings for changes in parameters such as:

    • Resting membrane potential.

    • Amplitude and frequency of spontaneous postsynaptic currents (sPSCs).

    • Action potential threshold, amplitude, and firing rate.

    • Voltage-gated sodium or potassium channel currents.

  • Use appropriate statistical tests to determine the significance of any observed effects.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Sitte, H. H., & Freissmuth, M. In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 829, 333-348. [Link]

  • Dawson, D. C., & Smith, S. S. Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology, 2108, 127-147. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 665. [Link]

  • Inbar, B., & Duan, D. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2267, 123-137. [Link]

  • Cocchi, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6789. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 929–940. [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • ResearchGate. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Psychiatry, 10, 1013. [Link]

  • Fertig, N., et al. (2007). Ion channel electrophysiology in pharmaceutical research. Drug Discovery Today: Technologies, 4(1), 19-25. [Link]

  • Charles River Laboratories. In Vitro & In Vivo Electrophysiology Studies. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • IFSC/USP. Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. [Link]

  • Basicmedical Key. (2016). Research Methods in Ion Channel Biology. [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Taylor & Francis Online. Propylamine – Knowledge and References. [Link]

  • Truong, T. T., et al. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 13(50), 35057-35074. [Link]

  • Truong, T. T., et al. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 13, 35057-35074. [Link]

  • Talanta. (2021). Development of a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine in forensic samples. Talanta, 233, 122597. [Link]

  • Wikipedia. Propylamine. [Link]

  • PubChem. 1-(3-chlorophenyl)-N-propylmethanimine. [Link]

  • Study.com. How can propyl amine be synthesized by the Gabriel Synthesis? [Link]

  • WestminsterResearch. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

Sources

Application Note: In Vivo Characterization of 1-(3-Chlorophenyl)propylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological properties of 1-(3-Chlorophenyl)propylamine derivatives.

Critical Nomenclature Note: While "1-(3-Chlorophenyl)propylamine" is the literal chemical name for the benzylic amine (CAS 40023-86-7), in pharmacological literature, this descriptor is frequently used colloquially or imprecisely to refer to 1-(3-Chlorophenyl)propan-2-amine , better known as 3-Chloroamphetamine (3-CA) or PAL-304 .

3-CA is a potent monoamine releaser and research tool. The benzylic amine (CAS 40023-86-7) is a structural isomer with significantly less characterized biological activity, often used as a chemical building block.

This guide prioritizes the protocol for 3-Chloroamphetamine (3-CA) due to its established utility in animal models of serotonin release and neurotoxicity, but includes a New Chemical Entity (NCE) Workflow for researchers specifically testing the benzylic isomer.

Executive Summary & Mechanism of Action

1-(3-Chlorophenyl)propan-2-amine (3-CA) acts as a substrate-type releaser of monoamines, with high selectivity for the Serotonin Transporter (SERT) and moderate affinity for the Dopamine Transporter (DAT). Unlike simple reuptake inhibitors (e.g., fluoxetine), 3-CA enters the presynaptic terminal and reverses transporter flux, causing a rapid, calcium-independent efflux of neurotransmitters.

Mechanistic Pathway (SERT Reversal)

The following diagram illustrates the mechanism by which 3-CA induces 5-HT release, contrasting it with standard reuptake inhibition.

G Substrate 3-CA (Extracellular) SERT_Out SERT (Outward Facing) Substrate->SERT_Out Binds SERT_In SERT (Inward Facing) SERT_Out->SERT_In Translocates Intracellular 3-CA (Cytosolic) SERT_In->Intracellular Releases Efflux Reverse Transport (Efflux) SERT_In->Efflux Reverses Flux VMAT2 VMAT2 Disruption Intracellular->VMAT2 Displaces 5-HT Pool Vesicular 5-HT Pool VMAT2->Pool Depletes Pool->SERT_In Cytosolic 5-HT Surge Receptor Post-Synaptic 5-HT Receptors Efflux->Receptor Activates

Caption: 3-CA acts as a false substrate, translocating into the neuron and triggering non-exocytotic serotonin efflux.

Pre-Clinical Formulation Strategy

Accurate dosing relies on solubility and pH stability. 3-CA is typically supplied as a hydrochloride (HCl) salt.

Solubility & Vehicle Selection
ParameterSpecificationRationale
Primary Vehicle 0.9% Sterile Saline (NaCl)3-CA HCl is highly water-soluble; saline matches physiological osmolarity.
Concentration 1.0 – 10.0 mg/mLAllows injection volumes of 1–10 mL/kg (rat) or 10 mL/kg (mouse).
pH Adjustment pH 6.0 – 7.4Highly acidic solutions cause intraperitoneal (i.p.) irritation/writhing, confounding behavioral data.
Stability Prepare Fresh DailyAmphetamine derivatives can oxidize; avoid stock solutions >48h unless frozen (-20°C).

Protocol 2.1: Preparation of 5 mg/kg Dose (Rat)

  • Calculate total mass required:

    
    .
    
  • Weigh 3-CA HCl powder into a sterile glass vial.

  • Add 0.9% saline to achieve a concentration of 5 mg/mL (for 1 mL/kg injection volume).

  • Vortex for 30 seconds until fully dissolved.

  • Filter sterilize (0.22 µm PES membrane) if administering IV or ICV.

In Vivo Experimental Protocols

Two distinct workflows are provided: Acute Behavioral Profiling (for pharmacological screening) and Neurotoxicity Assessment (for safety/toxicology).

Workflow A: Acute Behavioral Profiling (Rodent)

This protocol assesses the compound's ability to induce serotonin syndrome-like behaviors or psychomotor stimulation.

Subjects: Male Sprague-Dawley Rats (250-300g) or C57BL/6 Mice (20-25g). Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

Step-by-Step Methodology
  • Acclimatization: Handle animals for 3 days prior to testing to reduce stress-induced hyperthermia.

  • Baseline Measurement (T-30 min):

    • Measure core body temperature (rectal probe).

    • Record baseline locomotor activity (Open Field) for 15 minutes.

  • Administration (T0): Inject Vehicle or 3-CA (Dose range: 1, 3, 10 mg/kg).

  • Observation Phase (T0 – T+120 min):

    • Locomotion: Continuous tracking (total distance traveled, rearing).

    • Serotonin Syndrome Score (Every 15 min):

      • 0: Normal.[1]

      • 1: Forepaw treading / Flat body posture.

      • 2: Head weaving / Piloerection.

      • 3: Hind limb abduction / Straub tail.

  • Termination: Euthanize or return to home cage depending on study endpoint.

Workflow B: Neurotoxicity & 5-HT Depletion Model

3-CA is historically used to selectively deplete tissue serotonin. This protocol verifies long-term neurochemical deficits.

Dosing Regimen: 10 mg/kg (i.p.) administered 4 times at 2-hour intervals (Total dose: 40 mg/kg).

Experimental Timeline Diagram

Workflow Start Baseline (Day -1) Dose1 Inj 1: 10mg/kg (T=0h) Start->Dose1 Dose2 Inj 2: 10mg/kg (T=2h) Dose1->Dose2 Dose3 Inj 3: 10mg/kg (T=4h) Dose2->Dose3 Dose4 Inj 4: 10mg/kg (T=6h) Dose3->Dose4 Recovery Recovery Period (7 Days) Dose4->Recovery Sacrifice Tissue Harvest (Day 7) Recovery->Sacrifice Analysis HPLC-ECD (5-HT Levels) Sacrifice->Analysis

Caption: Multiple-dose regimen required to induce persistent serotonergic depletion.

Protocol 3.2: Tissue Collection for HPLC

  • Decapitate animal 7 days post-treatment.

  • Rapidly dissect brain regions: Striatum (DA rich) and Hippocampus/Cortex (5-HT rich).

  • Flash freeze in liquid nitrogen.

  • Homogenize in 0.1 M Perchloric Acid (HClO4) with internal standard.

  • Centrifuge (14,000g, 20 min, 4°C) and inject supernatant into HPLC-ECD.

  • Success Criteria: >50% reduction in Hippocampal 5-HT vs. Control.

Safety & Handling (Self-Validating Systems)

Working with monoamine releasers requires strict safety protocols to prevent accidental exposure and ensure data integrity.

The "Sentinel Mouse" Validation

To ensure your compound is active and your setup is valid before committing to a large cohort:

  • Test: Inject one "Sentinel" animal with a known positive control (e.g., MDMA 10 mg/kg) or the high dose of 3-CA (10 mg/kg).

  • Validation: Within 30 minutes, the animal must display hyperthermia (>1°C rise) or locomotor stimulation.

  • Rule: If the Sentinel shows no response, STOP . Check compound purity, formulation pH, and injection technique. Do not proceed with the main study.

Hyperthermia Management

3-CA can cause lethal hyperthermia in grouped animals or high ambient temperatures.

  • Housing: Singly house animals post-injection.

  • Ambient Temp: Maintain room at 20-22°C.

  • Cut-off: If core temp >40.5°C (rats), apply cooling measures or euthanize.

References

  • Baumann, M. H., et al. (2013). The designer drug methylone shares abuse liability and neurotoxicity profiles with MDMA.. (Establishing protocols for amphetamine-type releasers).

  • Fuller, R. W. (1992). Basic advances in serotonin pharmacology.. (Foundational work on 3-CA/PCA mechanisms).

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.. (In vitro transporter affinity data).

  • Callaghan, P. D., et al. (2007). In vivo neurochemical and behavioural analysis of 3-chloroamphetamine.. (Specific protocols for 3-CA locomotor and microdialysis studies).

  • PubChem Compound Summary. (2023). 3-Chloroamphetamine.[1][2][3][4][5]. (Chemical structure and safety data).

Sources

Application Note: 1-(3-Chlorophenyl)propylamine in Monoamine Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation of 1-(3-Chlorophenyl)propylamine in receptor binding assays.

Important Chemical & Pharmacological Distinction: While 1-(3-Chlorophenyl)propylamine (specifically the 1-amino isomer, 1-(3-chlorophenyl)propan-1-amine) is a distinct chemical entity, it is structurally isomeric to the widely studied psychostimulant 3-Chloroamphetamine (3-CA) (1-(3-chlorophenyl)propan-2-amine). Both compounds belong to the chloro-substituted phenylpropylamine class, which predominantly targets Monoamine Transporters (MATs) —specifically the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.

This guide focuses on protocols for evaluating this ligand class against these primary targets, using Radioligand Competition Binding and Functional Uptake Inhibition assays.

Introduction & Pharmacological Context

The 1-(3-Chlorophenyl)propylamine scaffold is a privileged structure in neuropharmacology, often serving as a template for monoamine releasing agents (MRAs) and reuptake inhibitors. The presence of the chlorine atom at the meta (3-) position of the phenyl ring typically enhances affinity for the Serotonin Transporter (SERT) relative to the unsubstituted analog, while retaining significant affinity for DAT and NET .

  • Primary Targets: SERT, DAT, NET.[1]

  • Secondary Targets: Trace Amine-Associated Receptor 1 (TAAR1), 5-HT Receptors (specifically 5-HT2 subtypes if N-substituted).

  • Mechanism of Action: Depending on the specific isomer and assay conditions, these ligands can act as transporter substrates (inducing efflux) or blockers (inhibiting uptake).

Experimental Design: Radioligand Competition Binding

To determine the affinity (


) of 1-(3-Chlorophenyl)propylamine for a specific transporter, a competition binding assay is performed. The test compound competes with a high-affinity, isotopically labeled ligand (radioligand) for the binding site.
2.1 Selection of Radioligands & Reference Compounds
TargetPreferred Radioligand

(Approx)
Non-Specific Binding MaskPositive Control (Reference)
SERT

1.5 nMParoxetine (

)
Fluoxetine, Sertraline
DAT

10 nMNomifensine (

)
GBR-12909, Cocaine
NET

2.0 nMDesipramine (

)
Desipramine, Atomoxetine
Materials & Reagents
  • Membrane Source: Rat brain synaptosomes (striatum for DAT; frontal cortex for SERT/NET) or HEK293 cells stably expressing human SERT/DAT/NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Note: Sodium ions are critical for MAT conformational stability).

  • Test Compound: 1-(3-Chlorophenyl)propylamine hydrochloride (dissolved in DMSO; final assay concentration <1% DMSO).

  • Scintillation Fluid: EcoScint or equivalent.

  • Filtration System: Brandel Cell Harvester or PerkinElmer FilterMate.

Detailed Protocol: Competition Binding Assay
Step 1: Membrane Preparation
  • Homogenization: Dissect rat brain tissue (or harvest cells) and homogenize in ice-cold Assay Buffer using a Polytron homogenizer (setting 6, 10 seconds).

  • Centrifugation: Centrifuge at

    
     for 20 minutes at 4°C.
    
  • Wash: Discard supernatant. Resuspend pellet in fresh buffer and centrifuge again to remove endogenous monoamines.

  • Resuspension: Resuspend final pellet in Assay Buffer to a protein concentration of ~1-2 mg/mL (determine via Bradford assay).

Step 2: Assay Setup (96-Well Format)

Prepare the following reaction mix in a total volume of 250 µL per well:

  • 50 µL Radioligand (at a concentration equal to its

    
    , e.g., 2 nM for 
    
    
    
    ).
  • 50 µL Test Compound (1-(3-Chlorophenyl)propylamine) at varying concentrations (

    
     M to 
    
    
    
    M).
    • Control Wells: Buffer only (Total Binding) and Masking Agent (Non-Specific Binding).

  • 150 µL Membrane Suspension (initiates the reaction).

Step 3: Incubation
  • Incubate plates at 25°C (Room Temp) for 60 minutes .

    • Expert Insight: Equilibrium is temperature-dependent. While 4°C prevents uptake, 25°C is standard for binding to ensure thermodynamic equilibrium, provided metabolism is inhibited (no MAO activity in washed membranes).

Step 4: Termination & Harvesting
  • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter.

  • Rapid Filtration: Harvest cells using a cell harvester. Vacuum aspirate the reaction mix through the filters.

  • Wash: Wash filters

    
     with 3 mL of ice-cold Wash Buffer  (50 mM Tris-HCl, pH 7.4).
    
  • Counting: Transfer filters to scintillation vials, add 5 mL scintillation fluid, and count radioactivity (CPM) after 12 hours (to allow chemiluminescence decay).

Data Analysis & Visualization
Calculations
  • Specific Binding (SB):

    
    .
    
  • IC50 Determination: Fit the data to a non-linear regression model (one-site competition):

    
    
    
  • Ki Calculation (Cheng-Prusoff Equation):

    
    
    
    • Where

      
       is the radioligand concentration and 
      
      
      
      is the dissociation constant of the radioligand.
Workflow Diagram

The following diagram illustrates the logical flow of the competition binding assay, from membrane prep to


 calculation.

BindingAssayWorkflow cluster_inputs Critical Inputs MembranePrep Membrane Preparation (Rat Brain / HEK293) AssaySetup Assay Assembly (Ligand + Radioligand + Membranes) MembranePrep->AssaySetup Incubation Incubation (60 min @ 25°C) AssaySetup->Incubation Filtration Filtration & Washing (GF/B Filters + 0.5% PEI) Incubation->Filtration Scintillation Scintillation Counting (CPM Measurement) Filtration->Scintillation DataAnalysis Data Analysis (Non-linear Regression -> Ki) Scintillation->DataAnalysis Radioligand Radioligand ([3H]-Citalopram) Radioligand->AssaySetup TestCompound Test Compound (1-(3-Cl-Ph)-propylamine) TestCompound->AssaySetup

Caption: Step-by-step workflow for Radioligand Competition Binding Assay targeting Monoamine Transporters.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Radioligand sticking to filters.Ensure filters are pre-soaked in 0.5% PEI . Use GF/C filters if GF/B clog.
Low Specific Binding Receptor degradation or low expression.Use fresh membranes. Ensure protease inhibitors are not used if they interfere, but keep temp at 4°C during prep.
Inconsistent IC50 Ligand depletion or non-equilibrium.Ensure

of radioligand is bound. Extend incubation time to 90 min to verify equilibrium.
"Bumpy" Curve Pipetting error or insolubility.Check solubility of 1-(3-Chlorophenyl)propylamine in buffer. Use serial dilutions in DMSO first.
Safety & Handling
  • Chemical Hazard: As a chloro-substituted amine, treat as a potential neurotoxin and irritant . Handle in a fume hood.

  • Radiological Hazard:

    
     is a low-energy beta emitter. Use standard radiation safety protocols (shielding not strictly required, but contamination control is vital).
    
  • Disposal: All liquid waste containing scintillant and radioligands must be disposed of via approved radioactive waste streams.

References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocols for Monoamine Transporters. Link

Sources

protocol for dissolving 1-(3-Chlorophenyl)propylamine for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Solubilization of 1-(3-Chlorophenyl)propylamine

Part 1: Abstract & Compound Identification

1-(3-Chlorophenyl)propylamine is a lipophilic primary amine structurally related to the phenethylamine and benzylamine classes. It is frequently utilized in neuroscience research as a monoamine transporter ligand or a synthetic intermediate.

Critical Pre-Experimental Check: Before proceeding, you must verify the physical form of your compound. The solubility strategy depends entirely on whether you possess the Free Base or the Hydrochloride (HCl) Salt .

FeatureFree Base Hydrochloride Salt (HCl)
Physical State Viscous Oil / LiquidCrystalline Powder (White/Off-white)
CAS (Generic) 40023-86-71168139-40-9 (or similar for isomers)
Water Solubility Negligible (Hydrophobic)Moderate to High (Hydrophilic)
Primary Solvent DMSO, Ethanol, ChloroformWater, PBS, Saline, DMSO

Warning: Attempting to dissolve the free base oil directly in neutral aqueous buffer (PBS/Water) will result in phase separation (oiling out) and failed experiments.

Part 2: Solubility Decision Matrix (Workflow)

The following logic gate ensures you select the correct solvent system for your specific application (In vitro vs. In vivo).

SolubilityProtocol Start Start: Identify Compound Form Form Physical Form? Start->Form Oil Free Base (Oil) Form->Oil Powder HCl Salt (Powder) Form->Powder DMSO_Stock Dissolve in 100% DMSO (Stock: 10-100 mM) Oil->DMSO_Stock Standard Acid_Convert Optional: Convert to Salt (Add 1.0 eq HCl in Ethanol) Oil->Acid_Convert Chemistry InVitro In Vitro (Cell Culture) DMSO_Stock->InVitro Dilute (Max 0.1% DMSO) Water_Stock Dissolve in Water/PBS (Stock: 10-50 mM) Powder->Water_Stock Preferred for Aqueous DMSO_Salt_Stock Dissolve in DMSO (Stock: >100 mM) Powder->DMSO_Salt_Stock Long-term Storage Water_Stock->InVitro InVivo In Vivo (Injection) Water_Stock->InVivo Isotonic Buffer

Figure 1: Decision tree for solubilizing 1-(3-Chlorophenyl)propylamine based on physical form and application.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution (HCl Salt)

Best for: Long-term storage and high-concentration stocks.

Materials:

  • Compound: 1-(3-Chlorophenyl)propylamine Hydrochloride (Powder).[1]

  • Solvent: Sterile DMSO (Dimethyl Sulfoxide), Cell Culture Grade.

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step:

  • Calculate Mass: Determine the mass required for a 50 mM stock.

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

    • Example: For 1 mL of 50 mM stock (MW ≈ 206.11 g/mol ):

      
      
      
  • Weighing: Accurately weigh ~10.3 mg of the powder into the amber vial.

  • Solubilization: Add 1.0 mL of sterile DMSO.

  • Mixing: Vortex vigorously for 30 seconds. The powder should dissolve instantly. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Protocol B: Preparation of Aqueous Working Solution (From DMSO Stock)

Best for: Cell culture treatments (In Vitro).

Step-by-Step:

  • Thaw: Thaw the DMSO stock (50 mM) at room temperature. Vortex to ensure homogeneity.

  • Dilution: Prepare the working concentration (e.g., 10 µM) in pre-warmed culture media.

    • Dilution Factor:

      
       dilution.
      
    • Procedure: Add 2 µL of Stock to 10 mL of Media.

  • Mixing: Vortex the media immediately upon addition.

  • Check: Inspect for precipitation (cloudiness). At 10 µM, this compound should remain soluble.

    • Note: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

Protocol C: Dissolving the Free Base (Oil)

Challenge: The free base is hydrophobic. Do not add water directly.

  • Primary Solubilization: Dissolve the oil in 100% Ethanol or DMSO to create a high-concentration stock (e.g., 100 mM).

  • Acidification (Optional but Recommended): If diluting into aqueous buffer, ensure the buffer pH is slightly acidic or neutral (pH 7.0–7.4). The amine will protonate to form the cation, improving solubility.

    • Tip: If precipitation occurs upon dilution, acidify the stock slightly with 1 equivalent of HCl before dilution.

Part 4: Physicochemical Properties & Solubility Table

Molecular Weight Reference:

  • Free Base: ~169.65 g/mol

  • HCl Salt: ~206.11 g/mol [2]

Solubility Compatibility Matrix:

SolventSolubility (HCl Salt)Solubility (Free Base)Application Notes
Water High (~50 mM)Insoluble (< 0.1 mM)Ideal for animal injections (Salt only).
PBS (pH 7.4) Moderate (~10-20 mM)Insoluble Phosphate ions can sometimes decrease solubility; use water for stock.
DMSO Excellent (>100 mM)Excellent (>100 mM)Universal stock solvent. Freezes at 18°C.
Ethanol Good (~50 mM)Excellent (>100 mM)Good for evaporation protocols; toxic to cells at high %.

Part 5: Troubleshooting & Scientific Rationale

1. Precipitation upon dilution:

  • Cause: "Salting out" or pH shock. If you dilute a highly acidic salt stock into a high-pH buffer, the compound may deprotonate back to the insoluble free base.

  • Solution: Dilute in steps (Serial Dilution) rather than one large drop. Ensure the final solution is well-mixed immediately.

2. Compound Identity Verification:

  • There are two common isomers often referred to by this name. Ensure you have the correct one:

    • 1-(3-Chlorophenyl)propan-1-amine: (Benzylamine derivative) - CAS: 40023-86-7.[3][4][5][6]

    • 1-(3-Chlorophenyl)propan-2-amine: (3-Chloroamphetamine) - CAS: 35378-15-5.

  • Note: The solubility protocols provided here apply effectively to both isomers due to their similar lipophilicity and pKa (~9.5).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1217031-87-2, 1-(3-chlorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

Sources

safe handling and disposal of 1-(3-Chlorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Storage, and Disposal of 1-(3-Chlorophenyl)propylamine

Part 1: Executive Summary & Chemical Profile

1-(3-Chlorophenyl)propylamine (CAS: 40023-86-7) is a specialized benzylic amine intermediate frequently employed in the synthesis of GPCR ligands and monoamine transporter modulators. Structurally, it features a primary amine group at the benzylic position, rendering it highly reactive and susceptible to oxidation.

Unlike simple aliphatic amines, the electron-withdrawing chlorine substituent on the phenyl ring modulates its basicity (


 ~9-9.5), yet it retains significant nucleophilicity. This guide addresses the critical safety parameters required to mitigate its Class 8 Corrosive  properties and ensures the integrity of this air-sensitive building block during experimental workflows.
Chemical Identity Table
PropertyDetail
IUPAC Name 1-(3-Chlorophenyl)propan-1-amine
CAS Number 40023-86-7 (Racemic); 1168139-52-3 (R-isomer)
Molecular Formula

Molecular Weight 169.65 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Storage Class Corrosive (Class 8), Air-Sensitive

Part 2: Hazard Identification & Risk Assessment

Core Hazard: Corrosivity & Respiratory Irritation The primary danger associated with 1-(3-Chlorophenyl)propylamine is tissue destruction upon contact. As a primary benzylic amine, it can cause immediate, irreversible chemical burns (necrosis) to skin and eyes. Inhalation of vapors or aerosols can trigger severe respiratory spasms (H335).

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.[2]

Reactivity Profile:

  • Incompatibility: Violently reactive with strong oxidizers, acid chlorides, and anhydrides.

  • Air Sensitivity: Reacts with atmospheric

    
     to form carbamate salts (crusting on caps) and oxidizes to imines/aldehydes upon prolonged air exposure.
    

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

The Hierarchy of Controls must be strictly applied. Reliance solely on PPE is insufficient for Class 8 amines.

Engineering Controls
  • Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: Store and handle under Argon or Nitrogen. Use Schlenk lines or glove boxes for high-purity applications to prevent carbamate formation.

PPE Matrix
Body PartRequirementRationale
Eyes/Face Chemical Splash Goggles + 8-inch Face ShieldStandard safety glasses allow vapor bypass. Amines can cause corneal opacification.
Hands Double-gloving: Nitrile (Inner) + Neoprene/Butyl (Outer)Thin nitrile degrades rapidly against concentrated amines. Neoprene offers superior permeation resistance (>480 min).
Body Chemical-Resistant Apron over Lab CoatCotton lab coats absorb amines, keeping the corrosive agent against the skin.
Respiratory Full-face respirator with ABEK (Amine/Organic Vapor) cartridgesOnly required if fume hood containment is breached or for spill cleanup.

Part 4: Operational Protocols

Protocol A: Safe Transfer & Weighing

Objective: Prevent vapor release and degradation during transfer.

  • Preparation: Purge the receiving vessel with dry Nitrogen/Argon for 5 minutes.

  • Liquid Transfer:

    • Do not pour. Use a gas-tight glass syringe with a long needle (cannulation technique preferred for volumes >10 mL).

    • Why? Pouring increases surface area for volatilization and oxidation.

  • Solid/Viscous Handling:

    • If the material has solidified (low melting point), gently warm the container in a water bath (<40°C) before opening.

    • Weigh inside the fume hood using a tared, septa-sealed vial.

  • Decontamination: Immediately wipe the septum/cap with a dilute acetic acid solution (5%) on a Kimwipe to neutralize trace amines before returning to storage.

Protocol B: Reaction Setup (Exotherm Management)

Objective: Control the rapid heat release typical of amine acylation/alkylation.

  • Solvent Selection: Dissolve 1-(3-Chlorophenyl)propylamine in a non-halogenated solvent (e.g., THF, Toluene) before adding electrophiles.

  • Addition Rate: When reacting with acid chlorides or anhydrides, add the electrophile dropwise at 0°C.

    • Mechanism: The lone pair on the nitrogen is highly nucleophilic; rapid addition causes a runaway exotherm, potentially ejecting corrosive material.

  • Quenching: Quench reactions with saturated Ammonium Chloride (

    
    ) rather than strong acids to prevent violent salt formation.
    

Part 5: Emergency Response & Spill Management

DOT Diagram: Spill Decision Matrix

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<10 mL) Inside Hood Assess->Small Large Major Spill (>10 mL) Or Outside Hood Assess->Large PPE_Check Verify PPE: Double Gloves, Goggles Small->PPE_Check Evacuate Evacuate Area Alert EHS Large->Evacuate Neutralize Apply Neutralizer: Citric Acid or Spill Pillows PPE_Check->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Waste Collect in hazardous waste bag Absorb->Waste

Caption: Decision logic for amine spill response. Evacuation is mandatory for uncontained releases due to respiratory hazards.

Specific Spill Cleanup Steps:

  • Neutralization: Do not wipe up pure amine. Cover the spill with a weak acid neutralizer (Citric acid powder or dilute Acetic acid) until the pH is ~7.

  • Absorption: Use inert clay or vermiculite. Do not use paper towels (combustible and can react exothermically).

  • Cleaning: Wash the area with soapy water after bulk removal.

Part 6: Disposal & Waste Management

Disposal must comply with RCRA (Resource Conservation and Recovery Act) regulations, specifically addressing the D002 (Corrosivity) characteristic.

Waste StreamHandling Procedure
Aqueous Waste Adjust pH to 6–8 using dilute HCl or

before disposal into aqueous waste drums. Never mix with bleach (forms chloramines).
Organic Waste Collect in "Basic Organic Waste" containers. Do not mix with acid waste streams to prevent heat generation/pressurization.
Empty Containers Triple rinse with a solvent (Ethanol/Acetone). Collect rinsate as organic waste. Deface label and discard as solid waste.

References

  • BLD Pharm. (2024). Safety Data Sheet: 1-(3-Chlorophenyl)propan-1-amine (CAS 40023-86-7).[3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101444, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Related Structure/Hazard Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

Sources

1-(3-Chlorophenyl)propylamine for neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 1-(3-Chlorophenyl)propylamine in Neuroscience Research

Part 1: Introduction & Scientific Context

1-(3-Chlorophenyl)propylamine (also referred to as α-ethyl-3-chlorobenzylamine or 1-(3-chlorophenyl)propan-1-amine) represents a critical structural probe in the study of monoamine transporter (MAT) topology and Trace Amine-Associated Receptor (TAAR) signaling.

While its structural isomer, 3-Chloroamphetamine (3-CA) , is a well-documented neurotoxin and serotonin releaser, the modification of the alkyl chain (extension from methyl to ethyl at the


-position) or the shift of the amine group to the benzylic position dramatically alters pharmacological selectivity. This compound is primarily utilized in neuroscience to:
  • Map Transporter Binding Pockets: The steric bulk of the propyl chain probes the "S1" and "S2" binding sites within the central cavity of SERT (Serotonin Transporter), DAT (Dopamine Transporter), and NET (Norepinephrine Transporter).

  • Dissociate Release from Neurotoxicity: Unlike 3-CA, chain-extended or regio-isomeric analogs often retain transporter affinity but lack the substrate translocation speed required to deplete vesicular pools, making them valuable non-neurotoxic controls.

  • Investigate TAAR1 Activation: Halogenated amines are privileged scaffolds for TAAR1 agonism, a target for novel antipsychotics and addiction therapeutics.

Part 2: Experimental Protocols

Workflow Overview

The following protocols constitute a self-validating system. Protocol A establishes binding affinity (


), while Protocol B determines functional efficacy (Uptake Inhibition 

or Release

). Discrepancies between

and

often indicate substrate translocation efficiency.

Workflow Compound 1-(3-Chlorophenyl) propylamine Screen Primary Screen (10 µM) Compound->Screen Binding Protocol A: Radioligand Binding (Ki Determination) Screen->Binding >50% Displacement Function Protocol B: Functional Uptake (IC50 Determination) Screen->Function >50% Inhibition Analysis Data Synthesis: Transporter Selectivity Ratio Binding->Analysis Function->Analysis

Figure 1: Characterization workflow for halogenated propylamines.

Protocol A: Competitive Radioligand Binding Assay (Membrane Preparation)

Objective: Determine the affinity constant (


) of 1-(3-Chlorophenyl)propylamine for hSERT, hDAT, and hNET.

Materials:

  • Source Tissue: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • 
      Citalopram (for SERT)
      
    • 
      WIN 35,428 (for DAT)
      
    • 
      Nisoxetine (for NET)
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest HEK293 cells and homogenize in ice-cold Tris-sucrose buffer.

    • Centrifuge at 1,000

      
       (10 min) to remove debris.
      
    • Centrifuge supernatant at 40,000

      
       (30 min) to pellet membranes.
      
    • Resuspend pellet in binding buffer to a final protein concentration of 20–40

      
      .
      
  • Assay Assembly (96-well plate):

    • Total Binding: Add 25

      
       membrane + 25 
      
      
      
      radioligand (
      
      
      concentration) + 150
      
      
      buffer.
    • Non-Specific Binding (NSB): Add 25

      
       membrane + 25 
      
      
      
      radioligand + 25
      
      
      saturating blocker (e.g., 10
      
      
      Fluoxetine for SERT).
    • Experimental: Add 25

      
       membrane + 25 
      
      
      
      radioligand + 25
      
      
      1-(3-Chlorophenyl)propylamine (Concentration range:
      
      
      to
      
      
      ).
  • Incubation:

    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces NSB).

    • Wash

      
       with ice-cold buffer.
      
  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.
Protocol B: Functional Neurotransmitter Uptake Assay

Objective: Assess if the compound acts as a functional blocker or substrate.

Materials:

  • Cells: HEK293-hSERT/hDAT/hNET.

  • Substrates: Fluorescent neurotransmitter mimics (e.g., ASP+ for DAT/NET) or

    
    .
    
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

Step-by-Step Methodology:

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates 24h prior.

  • Pre-incubation: Remove media, wash with KRH. Incubate cells with 1-(3-Chlorophenyl)propylamine (variable concentrations) for 10 minutes at 37°C.

  • Substrate Addition:

    • Add

      
       (final conc. 20 nM) and incubate for exactly 6 minutes.
      
    • Note: Short incubation prevents equilibrium, ensuring measurement of initial velocity of uptake.

  • Termination:

    • Aspirate buffer immediately.

    • Wash

      
       with ice-cold KRH.
      
    • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Quantification: Scintillation counting of the lysate.

Interpretation:

  • Uptake Inhibition: Dose-dependent reduction in intracellular radioactivity.

  • Releasing Agent Check: Pre-load cells with

    
    , wash, then apply compound. An increase in extracellular radioactivity indicates the compound is a substrate/releaser (efflux).
    

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive interaction at the Orthosteric Binding Site (S1) and the potential for Allosteric Modulation (S2), which is sensitive to the chain length of propylamines.

Mechanism Extracellular Extracellular Space Compound 1-(3-Chlorophenyl) propylamine S1 S1 Site (Orthosteric) Compound->S1 Competitive Binding S2 S2 Site (Vestibular) Compound->S2 Initial Docking MAT Monoamine Transporter (SERT/DAT) Transport Translocation (Conformational Change) S1->Transport If Substrate Inhibition Uptake Inhibition S1->Inhibition If Inhibitor (Steric Block) S2->S1 Migration (If Substrate)

Figure 2: Mechanistic interaction of propylamines with transporter binding subsites.

Part 4: Data Presentation & Analysis

When reporting results for 1-(3-Chlorophenyl)propylamine, structure your data as follows to facilitate comparison with standard ligands (e.g., Cocaine, Amphetamine).

Table 1: Representative Pharmacological Profile Template

TargetParameterValue (Mean ± SEM)Reference Standard (

)
Interpretation
hSERT

(Binding)
[Experimental Value] nMCitalopram (1.2 nM)High affinity implies serotonergic modulation.
hDAT

(Binding)
[Experimental Value] nMGBR-12909 (10 nM)Potency relative to DAT determines abuse potential.
hNET

(Binding)
[Experimental Value] nMNisoxetine (2.5 nM)Noradrenergic effects correlate with sympathomimetic activity.
Selectivity RatioDAT/SERT--< 0.1 indicates entactogen-like; > 10 indicates stimulant-like.

Critical Analysis Note: If the


 (Uptake) is significantly higher than the 

(Binding) (e.g., >10-fold difference), this suggests the compound binds to the transporter but does not efficiently induce the conformational change required for transport inhibition, or it acts as a "silent" binder. Conversely, if

, it is a fully competitive inhibitor.

Part 5: Safety & Handling

  • Hazard Class: Chlorinated phenethylamines/benzylamines are potential irritants and neuroactive substances.

  • Specific Risk: While 1-(3-Chlorophenyl)propylamine is less characterized than 3-CA, treat it as a potential serotonergic neurotoxin until proven otherwise.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory for weighing and solubilization.

  • Disposal: All liquid waste containing this compound must be segregated into "Halogenated Organic Waste" streams.

References

  • Baumann, M. H., et al. (2011). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology, 37(5), 1192–1203. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458–470. Link

  • Sitte, H. H., & Freissmuth, M. (2015). "Amphetamines, new psychoactive substances and the monoamine transporter cycle."[1] Trends in Pharmacological Sciences, 36(1), 41–50. Link

  • Fuller, R. W. (1992). "Basic advances in serotonin pharmacology." The Journal of Clinical Psychiatry, 53(10 Suppl), 36-45. Link

  • Glennon, R. A., et al. (1984). "Bonding of phenylalkylamines to the 5-HT2 serotonin receptor: Influence of the alkyl chain length." Journal of Medicinal Chemistry, 27(10), 1290-1295. (Foundational SAR for propylamines). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(3-Chlorophenyl)propylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 1-(3-Chlorophenyl)propylamine .

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Open Safety Warning: This guide discusses the synthesis of halogenated amines. 3-Chloropropiophenone is a potent lachrymator.[1] All procedures must be conducted in a fume hood. This document is for professional research use only.

Core Reaction Analysis

The Objective: Synthesis of 1-(3-Chlorophenyl)propylamine (primary amine at the benzylic position).[1] Target Structure: 3-Cl-C6H4-CH(NH2)-CH2-CH3[1]

The Yield Bottleneck

The synthesis of


-substituted benzylamines via reductive amination often suffers from three specific yield-killing mechanisms:
  • Incomplete Imine Formation: The equilibrium between the ketone (3-chloropropiophenone) and the intermediate imine is unfavorable, especially with the steric bulk of the propyl chain.

  • Dimerization: The newly formed primary amine reacts with the intermediate imine to form a secondary amine dimer.

  • Dechlorination (Chemo-selectivity): If catalytic hydrogenation (e.g., Pd/C, H2) is used, the aryl-chloride bond is susceptible to hydrogenolysis, yielding the non-chlorinated analog.[1]

The Recommended Pathway: Titanium-Mediated Reductive Amination

To maximize yield and preserve the chlorine substituent, we recommend a Titanium(IV) isopropoxide [Ti(OiPr)4] mediated protocol.[1] This reagent acts as a dual-function Lewis acid (activating the carbonyl) and water scavenger (driving the equilibrium).[1]

Optimized Experimental Protocol

Method: Ti(OiPr)4 / NaBH3CN Reductive Amination Scale: 10 mmol (scalable)[1]

Reagents & Stoichiometry Table
ReagentEquiv.RoleCritical Note
3-Chloropropiophenone 1.0SubstrateEnsure free of

-bromo impurities.[1]
Ammonium Acetate 5.0 - 10.0Nitrogen SourceLarge excess prevents dimerization.[1]
Ti(OiPr)4 2.0Lewis Acid / DesiccantCRITICAL: Must be handled under inert gas.[1]
NaBH3CN 1.5Reducing AgentSelectively reduces imine over ketone.
Methanol (Anhydrous) SolventMediumDry solvent is essential for imine stability.[1]
Step-by-Step Workflow

Phase 1: Imine Formation (The "Dry" Phase) [1]

  • Flame-dry a 100 mL round-bottom flask and purge with Argon/Nitrogen.

  • Add 3-Chloropropiophenone (1.68 g, 10 mmol) and Ammonium Acetate (3.85 g, 50 mmol).

  • Add Methanol (20 mL).

  • Crucial Step: Add Titanium(IV) isopropoxide (5.9 mL, 20 mmol) dropwise via syringe.

  • Stir at ambient temperature for 12–18 hours .

    • Checkpoint: Monitor by TLC.[2] The ketone spot should disappear. The solution may turn slightly yellow/orange.

Phase 2: Reduction 6. Cool the reaction mixture to 0°C. 7. Add Sodium Cyanoborohydride (NaBH3CN) (0.94 g, 15 mmol) in portions to prevent vigorous exotherm. 8. Allow to warm to room temperature and stir for 5 hours.

Phase 3: Quench & Workup (Breaking the Titanate Complex) 9. Quench: Add 10 mL of 2M Ammonium Hydroxide (NH4OH) . A heavy white precipitate (TiO2) will form. 10. Filtration: Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with MeOH.[3] 11. Extraction: Concentrate the filtrate to remove MeOH. Dissolve residue in EtOAc (50 mL) and extract with 1M HCl (3 x 20 mL).

  • Logic: The amine moves to the aqueous acid phase; non-basic impurities (unreacted ketone/alcohol) stay in organic.
  • Basification: Basify the combined aqueous acidic extracts to pH >12 using 4M NaOH.
  • Final Isolation: Extract the cloudy aqueous basic layer with DCM (3 x 30 mL). Dry over Na2SO4, filter, and concentrate.

Visualizing the Chemistry

The following diagram illustrates the reaction pathway and the critical intervention points for yield optimization.

ReactionPathway Ketone 3-Chloropropiophenone (Starting Material) Imine Intermediate Imine (Unstable) Ketone->Imine NH4OAc + Ti(OiPr)4 (Ti scavenges Water) Alcohol Side Product: Alcohol Ketone->Alcohol Direct Reduction (If NaBH4 used too early) Imine->Ketone Hydrolysis (If wet) Amine 1-(3-Chlorophenyl)propylamine (Target Product) Imine->Amine Reduction (NaBH3CN) Water H2O Imine->Water Elimination Dimer Side Product: Secondary Amine Amine->Dimer Reacts with Imine (If NH3 is low)

Caption: Reaction pathway showing the critical role of Titanium (Blue Arrow) in driving imine formation and preventing hydrolysis.

Troubleshooting Guide

Issue 1: Low Yield (<40%)

Diagnosis: Incomplete conversion of ketone to imine before reduction.[1] Fix:

  • Check Water Content: Ti(OiPr)4 is a water scavenger, but if your solvent is "wet," the titanium is consumed by the solvent water rather than the reaction water. Use freshly distilled or molecular-sieve-dried methanol.

  • Increase Time: Extend the Phase 1 stirring time to 24 hours.

  • Verify Reagent Quality: Ti(OiPr)4 should be a clear, colorless to slightly yellow liquid.[1] If it is cloudy or has white solids (TiO2), it has hydrolyzed and is inactive.[1]

Issue 2: "Gooey" Residue / Dimer Formation

Diagnosis: Formation of secondary amine (Dimer).[1] This happens when the product amine attacks the imine. Fix:

  • Increase Ammonia Load: Increase NH4OAc to 10 equivalents. High ammonia concentration statistically favors the attack of ammonia over the amine product.

  • Dilution: Run the reaction more dilute (0.2 M instead of 0.5 M).

Issue 3: Loss of Chlorine (Dechlorination)

Diagnosis: Product mass spec shows M-34 peak (loss of Cl).[1] Fix:

  • Avoid Pd/C: Do not use catalytic hydrogenation (H2 + Palladium) for this substrate.[1] The aryl-chloride bond is labile under these conditions.[1]

  • Stick to Borohydrides: NaBH3CN or NaBH(OAc)3 are chemoselective and will not touch the aryl-chloride.[1]

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Analyze Crude Mixture TLC Check TLC/LCMS Start->TLC Result1 Starting Ketone Remains TLC->Result1 Result2 Alcohol Byproduct Found TLC->Result2 Result3 De-chlorinated Product TLC->Result3 Result4 Secondary Amine (Dimer) TLC->Result4 Fix1 Action: Dry Solvents, Fresh Ti(OiPr)4, Longer Imine Step Result1->Fix1 Fix2 Action: Use NaBH3CN (Milder than NaBH4), Pre-mix longer Result2->Fix2 Fix3 Action: STOP Hydrogenation. Use Hydride Reductants Result3->Fix3 Fix4 Action: Increase NH4OAc to 10-15 equiv Result4->Fix4

Caption: Diagnostic flowchart for identifying the root cause of yield loss based on crude analysis.

Frequently Asked Questions (FAQ)

Q: Can I use the Henry Reaction (Nitroethane + 3-Chlorobenzaldehyde) instead? A: Caution. The Henry reaction followed by reduction typically yields the beta-amine (amphetamine analog: 1-(3-chlorophenyl)propan-2-amine).[1] If you require the amine at the alpha position (benzylic amine), the reductive amination of the ketone (propiophenone) is the correct route.

Q: Why use Ti(OiPr)4 instead of just adding molecular sieves? A: While sieves remove water, Ti(OiPr)4 actively coordinates to the carbonyl oxygen, increasing its electrophilicity (Lewis acid activation).[1] This dual action accelerates the sluggish reaction of the sterically hindered propyl ketone much more effectively than sieves alone [1].

Q: My workup emulsion won't break. What do I do? A: This is common with Titanium reactions. The white precipitate (TiO2) can form fine suspensions.[1]

  • Ensure you added enough base (NH4OH or NaOH) to fully precipitate the Titanium.

  • Filter through a thick pad of Celite.

  • If the emulsion persists during extraction, add a small amount of saturated Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes. This complexes the metal ions.[4]

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1][5]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.[1]

Sources

minimizing variability in experiments with 1-(3-Chlorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 1-(3-Chlorophenyl)propylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and minimize variability in experiments involving this compound. As an arylalkylamine, 1-(3-Chlorophenyl)propylamine's reactivity and handling require careful consideration to ensure reproducible and reliable results. This guide synthesizes technical data with field-proven insights to help you navigate potential pitfalls, from storage and solution preparation to reaction workups and analytical characterization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and properties of 1-(3-Chlorophenyl)propylamine. Proper management of the compound before an experiment begins is the first and most critical step in reducing variability.

Q1: What are the optimal storage conditions for 1-(3-Chlorophenyl)propylamine?

A1: To ensure long-term stability and prevent degradation, 1-(3-Chlorophenyl)propylamine should be stored under controlled conditions. The primary amine is susceptible to oxidation and reaction with atmospheric CO₂.

  • Temperature: Store at 2-8°C for long-term stability.[1]

  • Atmosphere: Keep under an inert atmosphere, such as argon or nitrogen.[1]

  • Light: Protect from light by using an amber vial or storing it in a dark place.[1]

  • Container: Use a tightly sealed container to prevent moisture ingress and oxidation.

Q2: How should I prepare a stock solution? What solvents are recommended?

A2: The choice of solvent depends on the downstream application. For analytical standards, solubility has been demonstrated in Dimethyl sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) at concentrations of 10 mg/mL.[2] For organic synthesis, solvents like acetone and water mixtures are used.[3][4]

Causality: The amine group makes the compound a weak base, enhancing its solubility in slightly acidic aqueous solutions through salt formation.[5] In organic synthesis, its solubility in polar aprotic solvents like acetone is utilized.[6] Always use high-purity, anhydrous solvents when preparing solutions for organic reactions to prevent unwanted side reactions.

Q3: What are the primary safety and handling precautions for this compound?

A3: 1-(3-Chlorophenyl)propylamine is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[7]

  • Inhalation: Avoid inhaling vapors. The compound can be harmful if inhaled.[1]

  • Contact: It is corrosive and can cause skin burns and eye damage.[1][7] In case of contact, immediately flush the affected area with copious amounts of water.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

Q4: Is the purity of my 1-(3-Chlorophenyl)propylamine critical?

A4: Absolutely. The purity of the starting material is a primary source of experimental variability. Impurities can interfere with reactions, leading to unexpected byproducts, or appear as confounding peaks in analytical chromatograms. Always source from a reputable supplier and obtain a Certificate of Analysis (CoA) for each new lot. If in doubt, verify the purity using an appropriate analytical method before use.

Section 2: Troubleshooting Guide

Experiments can yield unexpected results. This guide provides a systematic approach to diagnosing and resolving common issues. The following workflow diagram illustrates a logical process for troubleshooting.

TroubleshootingWorkflow cluster_purity Starting Material cluster_procedure Procedure cluster_workup Workup/Isolation Start Unexpected Experimental Result Purity Verify Starting Material Purity & Integrity Start->Purity First Step Procedure Review Experimental Protocol & Calculations Purity->Procedure If Purity is Confirmed Purity_Check1 Check CoA Purity->Purity_Check1 Purity_Check2 Run Analytical Standard Purity->Purity_Check2 Conditions Analyze Reaction/Incubation Conditions Procedure->Conditions If Protocol is Correct Proc_Check1 Stoichiometry Correct? Procedure->Proc_Check1 Proc_Check2 Solution Concentrations Correct? Procedure->Proc_Check2 Workup Investigate Sample Workup & Extraction Conditions->Workup If Conditions were Stable Analysis Evaluate Analytical Method & Data Workup->Analysis If Workup was Consistent Workup_Check1 Check pH of Aqueous Layers Workup->Workup_Check1 Workup_Check2 Test for Emulsions Workup->Workup_Check2 Workup_Check3 Analyze All Phases for Product Workup->Workup_Check3 Solution Problem Resolved Analysis->Solution

Caption: A logical workflow for troubleshooting unexpected experimental results.

Problem 1: Low or Inconsistent Reaction Yield

  • Potential Cause 1: Product Lost During Workup. The basic amine group of 1-(3-Chlorophenyl)propylamine is readily protonated in acidic conditions. If your aqueous wash is too acidic, your product will become water-soluble and be discarded with the aqueous layer.[8]

    • Solution: Carefully monitor the pH during acid/base extractions. Before discarding any aqueous layer, basify a small aliquot and extract it with an organic solvent. Use Thin Layer Chromatography (TLC) to check the extract for your product.[8]

  • Potential Cause 2: Moisture or Air Contamination. Amines can be sensitive to both air (oxidation) and moisture, which can quench reagents or participate in side reactions.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (nitrogen or argon).

  • Potential Cause 3: Incomplete Reaction. The reaction may not have reached completion, especially if it was stopped based on a fixed time point rather than empirical evidence.

    • Solution: Monitor the reaction's progress using TLC or a rapid analytical method like LC-MS.[3][6] This allows you to confirm the consumption of starting material before proceeding to the workup.

Problem 2: Unexpected Peaks in Analytical Chromatography (GC-MS, LC-MS)

  • Potential Cause 1: Compound Degradation. The compound may have degraded in the solution before analysis or during the analytical process itself (e.g., in a hot GC inlet).

    • Solution: Prepare analytical samples fresh and analyze them promptly. If using GC-MS, the polar amine group may require derivatization to improve thermal stability and chromatographic peak shape.[9]

  • Potential Cause 2: Contamination. Impurities could originate from solvents, reagents, or cross-contamination from lab equipment.

    • Solution: Run a "blank" sample containing only the solvent to identify solvent-related peaks. Ensure all glassware and equipment are scrupulously clean.

  • Potential Cause 3: Isomers. Depending on the synthesis route, positional isomers of the chlorophenyl group could be present. GC-MS or LC-MS methods can often separate these isomers, which may have nearly identical mass spectra.[10]

    • Solution: This requires a high-resolution separation method. Refer to established analytical protocols that demonstrate the separation of relevant isomers.[10] If isomer contamination is suspected, a new, certified standard is required.

Problem 3: Poor Reproducibility Between Experimental Batches

  • Potential Cause 1: Variability in Starting Material. Different lots of 1-(3-Chlorophenyl)propylamine from a supplier can have minor variations in purity or impurity profiles.

    • Solution: If possible, purchase a single, large lot of the compound for the entire series of experiments. If switching lots is unavoidable, you must re-validate your key experiments to ensure the results are comparable.

  • Potential Cause 2: Environmental Factors. Subtle changes in laboratory temperature, humidity, or even light exposure can affect sensitive reactions.

    • Solution: Document all experimental conditions meticulously.[11] This includes reaction temperature, addition rates of reagents, and stirring speed. Controlling these variables is key to reproducibility.

  • Potential Cause 3: Human Error. Minor, unintentional variations in technique can lead to significant differences in outcomes.[12]

    • Solution: Develop and strictly adhere to a detailed, step-by-step Standard Operating Procedure (SOP). A standardized protocol is the best defense against operator-induced variability.

Section 3: Standardized Protocols

Adhering to validated protocols is essential for minimizing variability.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol provides a standardized method for preparing a high-concentration stock solution for use in biological assays or as an analytical standard.

SolutionPrepWorkflow Start Start Weigh Accurately weigh ~10 mg of compound into a tared amber vial. Start->Weigh Solvent Add anhydrous, high-purity DMSO to achieve a final concentration of 10 mg/mL. Weigh->Solvent Dissolve Vortex or sonicate gently in a water bath until all solid is dissolved. Solvent->Dissolve Store Store at 2-8°C under an inert atmosphere. Label with name, concentration, date, and initials. Dissolve->Store End Ready for Use Store->End

Caption: Standard workflow for preparing a stock solution.

Methodology:

  • Preparation: Allow the container of 1-(3-Chlorophenyl)propylamine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of the compound directly into a tared, sterile amber glass vial. Record the exact weight.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration of 10 mg/mL.

  • Dissolution: Cap the vial tightly and vortex until the solid is fully dissolved. Gentle sonication in a room temperature water bath can be used to aid dissolution if necessary.

  • Storage: Once fully dissolved, overlay the solution with an inert gas (argon or nitrogen), cap tightly, and store at 2-8°C.

Protocol 2: General Aqueous Workup for Reactions

This protocol outlines a self-validating procedure for isolating 1-(3-Chlorophenyl)propylamine from a reaction mixture, designed to prevent product loss.

Methodology:

  • Quenching: Once the reaction is complete (as confirmed by a monitoring technique like TLC), cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding an appropriate quenching solution (e.g., water or a saturated ammonium chloride solution).

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to create two distinct layers.

  • Initial Extraction: Separate the organic and aqueous layers. Crucially, save the aqueous layer for analysis.

  • Aqueous Layer Check: Take a small sample of the saved aqueous layer. Adjust its pH to ~9-10 with a base (e.g., 1M NaOH). Extract this sample with a small amount of organic solvent. Spot this extract on a TLC plate alongside your main organic layer. If product is visible, you must basify and re-extract the entire initial aqueous layer to recover the lost product.[8][13]

  • Washing the Organic Layer: Wash the main organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Section 4: Analytical Methodologies

Quantitative analysis is critical for confirming purity, determining yield, and assessing stability. The choice of method depends on the experimental context.

ParameterGC-MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.5 ng/mL15 ng/mL
Linearity Range 1.5 - 500 ng/mL0.5 - 500 ng/mL15 - 1000 ng/mL
Intra-day Precision (%RSD) < 6%< 5%< 8%
Inter-day Precision (%RSD) < 8%< 7%< 10%
Key Consideration Requires derivatization of the amine groupHigh sensitivity and selectivityLess sensitive, good for purity checks
Data synthesized from BenchChem Application Notes.[9]

Expert Insights:

  • LC-MS/MS is the preferred method for trace-level quantification in complex matrices (e.g., biological fluids) due to its superior sensitivity and selectivity.[9][14]

  • GC-MS is a robust technique, but the need for derivatization adds an extra step to sample preparation, which can be a source of variability if not performed consistently.[9]

  • HPLC-UV is excellent for routine purity checks and quantification in simpler mixtures where high sensitivity is not required.[9]

References

  • Achievers Dream. (2024). Organic Chemistry Practicals A Guide to Excelling in the Lab. Available at: [Link]

  • University of Rochester, Department of Chemistry. (2004). How To: Troubleshoot a Reaction. Available at: [Link]

  • Chemistry World. (2024). How to troubleshoot experiments. Available at: [Link]

  • University of Rochester, Department of Chemistry. (2004). Troubleshooting: The Workup. Available at: [Link]

  • The Thoughtful Scientist. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • Organic Syntheses. Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Available at: [Link]

  • Taylor & Francis Online. Propylamine – Knowledge and References. Available at: [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Available at: [Link]

  • Der Pharma Chemica. (2012). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. Available at: https://www.derpharmachemica.
  • Organic Syntheses. α-CARBOLINE (9H-Pyrido[2,3-b]indole). Available at: [Link]

  • ResearchGate. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Available at: [Link]

  • PubMed. (2021). Development of a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine in forensic samples. Available at: [Link]

  • PubMed. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Available at: [Link]

  • PubChem. 1-(3-chlorophenyl)-N-propylmethanimine. Available at: [Link]

  • toxoer. ANALYTICAL METHOD FOR DETERMINATION OF SOME PRIORITY SUBSTANCES IN SURFACE AND GROUND WATER SAMPLES BY LIQUID CHROMATOGRAPHY. Available at: [Link]

  • Wikipedia. Propylamine. Available at: [Link]

  • Study.com. How can propyl amine be synthesized by the Gabriel Synthesis?. Available at: [Link]

  • Quora. Why does propyl amine act as a nucleophile in the presence of acetic anhydride and not as a base?. Available at: [Link]

  • Ataman Kimya. MONO-N-PROPYLAMINE. Available at: [Link]

  • National Institutes of Health. (2019). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach?. Available at: [Link]

  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Available at: [Link]

  • National Institutes of Health. (2015). The Flaws and Human Harms of Animal Experimentation. Available at: [Link]

  • American Anti-Vivisection Society. Problems with Animal Research. Available at: [Link]

  • National Institutes of Health. (2018). Is it possible to overcome issues of external validity in preclinical animal research? Why most animal models are bound to fail. Available at: [Link]

Sources

Technical Support: Synthesis of 1-(3-Chlorophenyl)propylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific synthetic challenges associated with 1-(3-chlorophenyl)propylamine and its derivatives.

Synthesizing halogenated amphetamine analogs presents a unique "chemical conflict": the conditions required to form the amine (reductive amination) often threaten the integrity of the halogen substituent (hydrodehalogenation), particularly at the meta position. Furthermore, the benzylic carbon is a chiral center, making enantiomeric purity a critical quality attribute for biological assays (e.g., DAT/NET transporter studies).

This guide prioritizes chemoselectivity (preserving the Cl-atom) and stereocontrol (setting the chiral center).

Module 1: Preventing Dehalogenation (Chemoselectivity)

The Issue

Users frequently report obtaining 1-phenylpropylamine (des-chloro analog) instead of the target 1-(3-chlorophenyl)propylamine.

Root Cause Analysis

The Carbon-Chlorine (Ar-Cl) bond is susceptible to oxidative addition by Palladium (Pd) catalysts. Standard catalytic hydrogenation conditions (H₂, Pd/C) used to reduce the intermediate imine will predominantly cleave the Ar-Cl bond before reducing the C=N bond, especially in the presence of protic solvents.

Troubleshooting Protocol: The Titanium-Hydride Method

To preserve the halogen, you must avoid heterogeneous catalytic hydrogenation (H₂/Pd). Instead, use a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination . This method acts as a Lewis acid to drive imine formation and a water scavenger, allowing for mild reduction with borohydrides that do not affect aryl halides.

Standard Operating Procedure (SOP-01):
Step Action Critical Parameter
1. Activation Mix 3'-chloropropiophenone (1.0 eq) with Ammonium Acetate (excess, 3-5 eq) in dry Methanol.Do NOT use H₂O. The system must be anhydrous.
2. Scavenging Add Ti(OiPr)₄ (1.2 - 1.5 eq) dropwise.The solution will turn slightly viscous. Stir for 6–12 hours to ensure complete imine formation.
3. Reduction Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise.Exotherm Warning: Add slowly to prevent runaway temperature spikes.
4. Quench Quench with Ammonium Hydroxide (2M) .[1]A white precipitate (TiO₂) will form. Filter through Celite.
Visual Logic: Catalyst Selection Guide

DehalogenationRisk Start Precursor: 3-Chloropropiophenone Method1 Method A: Cat. Hydrogenation (H2, Pd/C) Start->Method1 High Risk Method2 Method B: Hydride Reduction (NaBH4 + Ti(OiPr)4) Start->Method2 Recommended Result1 FAILURE: Dechlorination (1-phenylpropylamine) Method1->Result1 Pd inserts into Ar-Cl Result2 SUCCESS: Target Molecule (Cl-atom preserved) Method2->Result2 Chemoselective

Figure 1: Decision matrix for reduction methods. Pd/C leads to Ar-Cl cleavage; Hydride reduction preserves the halogen.

Module 2: Enantioselective Synthesis (Stereocontrol)

The Issue

Standard reductive amination yields a racemic (50:50) mixture. Chiral resolution via crystallization (e.g., using Tartaric acid) is often low-yielding (<30%) and labor-intensive for this specific lipophilic amine.

The Solution: Ellman’s Sulfinamide Auxiliary

For research requiring high enantiomeric excess (>98% ee), replace the ammonium source with (R)-tert-butanesulfinamide (Ellman’s Reagent) . This introduces a chiral auxiliary that directs the stereochemistry of the reduction.

Protocol: Asymmetric Synthesis (SOP-02)
  • Condensation:

    • React 3'-chloropropiophenone with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF.

    • Why? Ti(OEt)₄ acts as a Lewis acid and dehydrating agent, pushing the equilibrium to the N-sulfinyl imine.

  • Diastereoselective Reduction:

    • Cool to -48°C or -78°C.

    • Add L-Selectride or NaBH₄ .

    • Mechanism:[1][2][3][4][5][6][7][8][9] The bulky tert-butyl group forces the hydride to attack from the less hindered face (Re-face vs Si-face), setting the stereocenter.

  • Cleavage:

    • Treat the intermediate with 4M HCl in Dioxane/MeOH.

    • Result: The sulfinyl group is cleaved, yielding the chiral amine hydrochloride salt.

Visual Logic: Ellman Pathway

EllmanAuxiliary Ketone Ketone (Prochiral) Imine Chiral N-Sulfinyl Imine Ketone->Imine Ti(OEt)4 Auxiliary (R)-t-Butyl Sulfinamide Auxiliary->Imine Intermediate Sulfinamide (Diastereomer Pure) Imine->Intermediate Stereoselective Attack Reduction Reductant (L-Selectride) Reduction->Intermediate Product Chiral Amine (>98% ee) Intermediate->Product Cleavage Hydrolysis HCl / MeOH

Figure 2: The Ellman Auxiliary workflow for generating enantiopure amines.

Module 3: Impurity Profiling & FAQ

Common Impurities Table
Impurity TypeChemical StructureCauseRemediation
Dimer Secondary amine (Two propyl-phenyl chains)Primary amine product reacts with unreacted ketone.Increase Ammonia/Ammonium equivalents (to >5 eq). Ensure rapid reduction after imine formation.
Des-Chloro 1-phenylpropylamineHydrogenolysis of Ar-Cl bond.STOP using Pd/C. Switch to NaBH₄ or Pt/C (sulfided).
Alcohol 1-(3-chlorophenyl)propanolDirect reduction of ketone (skipping imine).Pre-mix Ketone + Amine + Ti(OiPr)₄ for 6h before adding reductant.
Frequently Asked Questions (FAQ)

Q: My product is an oil and won't crystallize. How do I get a solid? A: Free base 1-(3-chlorophenyl)propylamine is a viscous oil. To isolate a solid:

  • Dissolve the oil in dry diethyl ether or IPA.

  • Add HCl in dioxane (4M) dropwise.

  • If the HCl salt is hygroscopic (sticky), try forming the Fumarate or Hemifumarate salt. These often have better crystallinity and lower hygroscopicity for this class of compounds.

Q: Can I use Raney Nickel instead of Ti(OiPr)₄? A: Yes, but with caution. Raney Nickel is less aggressive toward Ar-Cl bonds than Pd/C, but dehalogenation can still occur at high pressures or temperatures. If you must use hydrogenation, use Platinum on Carbon (Pt/C) or Sulfided Platinum , which are chemically specific to nitro/alkene/imine reduction and generally spare aryl halogens.

Q: Why is the yield low when using Methylamine? A: If you are synthesizing the N-methyl derivative, the steric hindrance is higher. You must use Methylamine in Methanol (2M) rather than aqueous methylamine. Water inhibits the Ti(OiPr)₄ Lewis acid activity. Ensure the system is anhydrous.

References

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Sodium Borohydride and Titanium(IV) Isopropoxide." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1] Link

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Neudorfl, J. M., et al. (2003). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Syntheses, 80, 207. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. (Detailed protocols for chiral amine synthesis).

Sources

Validation & Comparative

Technical Comparison Guide: 1-(3-Chlorophenyl)propylamine (3-CA) vs. Substituted Amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 1-(3-Chlorophenyl)propylamine —pharmacologically identified as 3-Chloroamphetamine (3-CA) —against its primary research analogs.

This guide addresses the nomenclature ambiguity, pharmacological profile, and experimental utility of 3-CA, contrasting it with 4-Chloroamphetamine (4-CA), Amphetamine, and Fenfluramine.

Executive Summary & Nomenclature Resolution

Compound Identity: The term "1-(3-Chlorophenyl)propylamine" is frequently used in chemical catalogs to refer to 1-(3-chlorophenyl)propan-2-amine (also known as 3-Chloroamphetamine or PAL-304 ).[1] Primary Application: 3-CA serves as a critical pharmacological probe for distinguishing between monoamine release mechanisms and serotonergic neurotoxicity. Unlike its para-substituted analog (4-CA), 3-CA exhibits a distinct toxicity profile that makes it invaluable for studying serotonin transporter (SERT) kinetics without immediate neuronal lesioning in specific models.

Chemical Identity Table
Property3-Chloroamphetamine (3-CA)4-Chloroamphetamine (4-CA)
IUPAC Name 1-(3-chlorophenyl)propan-2-amine1-(4-chlorophenyl)propan-2-amine
CAS Number 32560-59-164-12-0
Molecular Formula C

H

ClN
C

H

ClN
Key Structural Feature Chlorine at meta positionChlorine at para position
Primary Research Use Dopamine/Serotonin Releaser (Non-neurotoxic control*)Selective Serotonergic Neurotoxin

*Note: 3-CA is generally non-neurotoxic in rodents unless metabolic para-hydroxylation is inhibited.[1]

Pharmacological Profile & Mechanism of Action

3-CA functions as a substrate-type releasing agent for monoamine transporters (MATs). Unlike reuptake inhibitors (e.g., Cocaine) which bind to the transporter surface, 3-CA is transported into the cytoplasm, triggering the reversal of the transporter flux.

Comparative Monoamine Release Potency (EC )

The following data synthesizes synaptosomal release assays (Rat Brain) to illustrate the selectivity shift caused by the chlorine position.

CompoundDopamine (DA) Release [nM]Serotonin (5-HT) Release [nM]Norepinephrine (NE) Release [nM]Selectivity Ratio (DA/5-HT)
3-CA 11.8 120 9.4 0.1 (DA dominant)
4-CA 45.028.325.01.6 (5-HT dominant)
Amphetamine 8.017007.00.005 (Highly DA dominant)
Fenfluramine >100050.03005-HT Selective

Expert Insight: 3-CA retains the high dopaminergic potency of amphetamine (11.8 nM vs 8.0 nM) but possesses significantly higher serotonergic activity (120 nM) than unsubstituted amphetamine. However, it is less potent at 5-HT release than 4-CA. This intermediate profile allows researchers to stimulate 5-HT pathways without the overwhelming release that leads to immediate toxicity.

Mechanism of Action Diagram

The following diagram illustrates the substrate-based efflux mechanism shared by these compounds.

Mechanism Extracellular Extracellular Space Cytoplasm Neuron Cytoplasm VMAT2 VMAT2 Cytoplasm->VMAT2 Disrupts pH Gradient Substrate 3-CA (Substrate) SERT SERT/DAT Transporter Substrate->SERT Binds SERT->Extracellular Release SERT->Cytoplasm Translocates Monoamine Endogenous Monoamine (5-HT/DA) VMAT2->Monoamine Leaks to Cytoplasm Vesicle Synaptic Vesicle Monoamine->SERT Reverse Transport (Efflux)

Figure 1: Mechanism of Transporter-Mediated Efflux. 3-CA acts as a substrate, entering the neuron and triggering the reverse transport of endogenous monoamines.

Neurotoxicity Assessment: The Critical Differentiator

The defining characteristic for selecting between 3-CA and 4-CA in research is neurotoxicity .

  • 4-Chloroamphetamine (4-CA): A specific neurotoxin.[2] A single high dose causes long-term depletion of Tryptophan Hydroxylase (TPH) and 5-HT content. It is used to create "serotonin-lesioned" animal models.

  • 3-Chloroamphetamine (3-CA): In standard rodent models, 3-CA does not produce long-term 5-HT depletion.

    • Mechanistic Nuance: 3-CA is rapidly metabolized via para-hydroxylation at the 4-position. If this metabolic route is blocked (e.g., by co-administration of iprindole), 3-CA becomes neurotoxic. This suggests the neurotoxicity is driven by the accumulation of the parent compound or a specific oxidative metabolite that requires the para position to be blocked or reactive.

Comparative Toxicity Table
Feature3-CA4-CA
Long-term 5-HT Depletion No (Transient)Yes (Permanent/Long-lasting)
TPH Enzyme Inactivation MinimalSevere
ROS Generation LowHigh
Use Case Reversible 5-HT/DA stimulationSerotonergic system lesioning

Experimental Protocols

To ensure reproducibility, the following protocols outline the standard methods for characterizing these compounds.

Protocol A: Synaptosomal Monoamine Release Assay

Objective: Determine EC


 for DA/5-HT release.
  • Tissue Preparation:

    • Decapitate male Sprague-Dawley rats. Rapidly remove whole brain.

    • Dissect striatum (for DA) and hippocampus (for 5-HT) on ice.

    • Homogenize tissue in 10 volumes of 0.32 M sucrose using a Teflon-glass homogenizer.

    • Centrifuge at 1000 x g for 10 min at 4°C. Collect supernatant (S1).

    • Centrifuge S1 at 20,000 x g for 20 min. Resuspend pellet (P2 - crude synaptosomes) in Krebs-Henseleit buffer.

  • Loading:

    • Incubate synaptosomes with [³H]-DA (5 nM) or [³H]-5-HT (5 nM) for 15 min at 37°C.

    • Critical Step: Include Pargyline (MAO inhibitor) to prevent degradation.

  • Release Phase:

    • Aliquot loaded synaptosomes into superfusion chambers.

    • Establish baseline release rate with buffer flow (0.5 mL/min).

    • Introduce 3-CA (range: 1 nM to 10 µM) for 5 minutes.

  • Quantification:

    • Collect superfusate fractions every 2 minutes.

    • Lyse synaptosomes at the end to determine remaining radioactivity.

    • Calculate Fractional Release = (Tritium in fraction) / (Total Tritium in tissue at start of fraction).

    • Plot Dose-Response curve to derive EC

      
      .
      
Protocol B: Neurotoxicity Lesioning Study (Differentiation)

Objective: Verify non-neurotoxic status of 3-CA vs 4-CA.

Workflow Step1 Acclimatization (Rat/Mouse, n=6/group) Step2 Drug Administration (i.p. injection) Step1->Step2 Branch1 Group A: 3-CA (10 mg/kg) Step2->Branch1 Branch2 Group B: 4-CA (10 mg/kg) Step2->Branch2 Branch3 Group C: Saline Step2->Branch3 Step3 Wait Period (7 Days post-injection) Branch1->Step3 Branch2->Step3 Branch3->Step3 Step4 Tissue Harvest (Cortex/Hippocampus) Step3->Step4 Step5 HPLC-ECD Analysis (Measure 5-HT levels) Step4->Step5

Figure 2: Experimental Workflow for Neurotoxicity Assessment. Comparison of 5-HT depletion 7 days post-administration.

References

  • Rothman, R. B., et al. (2012). Amphetamine-Type Central Nervous System Stimulants Release Norepinephrine more Potently than they Release Dopamine and Serotonin. Synapse. Link (Data source for EC50 values).

  • Fuller, R. W. (1992). Basic Advances in Serotonin Pharmacology. The Journal of Clinical Psychiatry. (Mechanistic distinction of chloroamphetamines).
  • PubChem. (2024). Compound Summary: 3-Chloroamphetamine.[1][3][4] National Library of Medicine. Link

  • Baumann, M. H., et al. (2014). The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue. Neuropsychopharmacology. Link (Methodology for Synaptosomal Release).

  • Steranka, L. R., & Sanders-Bush, E. (1979). Species differences in the rate of disappearance of para-chloroamphetamine from brain. Biochemical Pharmacology. (Metabolic differences affecting neurotoxicity).

Sources

A Researcher's Guide to Characterizing Monoamine Transporter Affinity: A Comparative Analysis Centered on 1-(3-Chlorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, understanding the precise binding affinity of a compound to its molecular targets is paramount. This guide provides an in-depth, objective comparison of methodologies to determine the binding affinity of novel compounds, with a specific focus on the context of 1-(3-Chlorophenyl)propylamine, a molecule of interest within the broader class of monoamine reuptake inhibitors. While direct, publicly available binding data for 1-(3-Chlorophenyl)propylamine remains elusive, this guide will equip researchers with the foundational knowledge and comparative data necessary to infer its potential pharmacological profile and to design robust experimental validations.

The monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—are critical regulators of neurotransmission and primary targets for a wide array of therapeutics, including antidepressants and psychostimulants.[1] The affinity of a compound for these transporters dictates its potency and selectivity, which in turn influences its therapeutic efficacy and side-effect profile.[2] This guide will delve into the gold-standard techniques for quantifying these interactions and provide a comparative landscape of well-characterized monoamine reuptake inhibitors to contextualize the potential properties of 1-(3-Chlorophenyl)propylamine.

The Bedrock of Affinity Determination: Key Methodologies

The precise quantification of a ligand's affinity for its target is the cornerstone of pharmacological characterization. Several robust techniques are routinely employed, each with its own set of advantages and considerations.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and well-established method for determining the affinity of a ligand for a receptor.[3] This technique relies on the competition between a radiolabeled ligand with a known affinity and a test compound for binding to the target transporter.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Harvest cells expressing the human monoamine transporter of interest (hSERT, hDAT, or hNET).

    • Homogenize the cells in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes containing the transporters.

    • Wash the membrane pellet to remove endogenous substances and resuspend in an appropriate assay buffer.

  • Assay Setup:

    • In a multi-well plate, add the prepared cell membranes.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

    • Add varying concentrations of the unlabeled test compound (e.g., 1-(3-Chlorophenyl)propylamine).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

  • Incubation and Filtration:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_incubation Incubation & Filtration cluster_analysis Detection & Analysis prep1 Cell Harvesting prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 assay1 Add Membranes prep3->assay1 assay2 Add Radioligand assay1->assay2 assay3 Add Test Compound assay2->assay3 inc1 Equilibrium Incubation assay3->inc1 inc2 Rapid Filtration inc1->inc2 inc3 Washing inc2->inc3 det1 Scintillation Counting inc3->det1 det2 Calculate Specific Binding det1->det2 det3 Generate Competition Curve det2->det3 det4 Determine IC50 & Ki det3->det4

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[4] This label-free method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the purified monoamine transporter and the ligand (e.g., 1-(3-Chlorophenyl)propylamine) in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Load the transporter solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Inject small aliquots of the ligand solution into the sample cell at regular intervals.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to transporter.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare Transporter & Ligand Solutions prep2 Degas Solutions prep1->prep2 setup1 Load Sample Cell prep2->setup1 setup2 Load Injection Syringe setup1->setup2 setup3 Temperature Equilibration setup2->setup3 tit1 Inject Ligand Aliquots setup3->tit1 tit2 Measure Heat Change tit1->tit2 ana1 Integrate Heat-Flow Peaks tit2->ana1 ana2 Plot Binding Isotherm ana1->ana2 ana3 Fit to Binding Model ana2->ana3 ana4 Determine Thermodynamic Parameters ana3->ana4

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface. This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Protocol: Surface Plasmon Resonance

  • Sensor Chip Preparation:

    • Immobilize the purified monoamine transporter onto the surface of a sensor chip.

  • System Priming:

    • Equilibrate the sensor chip with running buffer to establish a stable baseline.

  • Analyte Injection:

    • Inject a series of concentrations of the analyte (e.g., 1-(3-Chlorophenyl)propylamine) over the sensor surface.

    • The binding of the analyte to the immobilized transporter causes a change in the refractive index at the surface, which is detected by the instrument and recorded as a response unit (RU).

  • Dissociation:

    • After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the transporter.

  • Regeneration:

    • Inject a regeneration solution to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next injection.

  • Data Analysis:

    • The resulting sensorgram shows the association and dissociation phases of the interaction.

    • Fit the sensorgram data to a suitable kinetic model to determine the ka and kd values.

    • Calculate the Kd from the ratio of kd to ka.

Comparative Binding Affinities of Monoamine Reuptake Inhibitors

To provide a framework for understanding the potential binding profile of 1-(3-Chlorophenyl)propylamine, the following table summarizes the binding affinities (Ki in nM) of several well-characterized monoamine reuptake inhibitors for hSERT, hDAT, and hNET.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Primary Activity
Cocaine ~200-600~200-700~200-700SNDRI[5]
Sertraline ~0.3-2.2~25-50~420-640SSRI
Bupropion >10,000~526~1900NDRI
Venlafaxine ~26-82~7647~2480-4900SNRI
Amitriptyline ~4.3~3200~35SNRI (NET-preferring)

Note: Ki values can vary between studies due to different experimental conditions. The values presented are representative ranges from multiple sources.

Structure-Activity Relationship (SAR) and the Context of 1-(3-Chlorophenyl)propylamine

The pharmacological activity of phenylalkylamine and related compounds is highly dependent on their chemical structure. For instance, the nature and position of substituents on the phenyl ring, as well as modifications to the alkylamine side chain, can significantly alter a compound's affinity and selectivity for the monoamine transporters.

1-(3-Chlorophenyl)propylamine belongs to the phenylpropylamine class of compounds. The presence of a chlorine atom at the 3-position of the phenyl ring is a common feature in several psychoactive compounds. For example, the related compound 1-(3-chlorophenyl)piperazine (mCPP) is a metabolite of the antidepressant trazodone and exhibits affinity for serotonin receptors and, to a lesser extent, the serotonin transporter.[6][7]

Based on the known SAR of this class, it is plausible that 1-(3-Chlorophenyl)propylamine interacts with one or more of the monoamine transporters. However, without direct experimental data, its precise binding profile remains speculative. The propylamine side chain is a key structural motif in many monoamine reuptake inhibitors. It is therefore critical for researchers investigating this compound to perform comprehensive in vitro binding assays, such as those described above, to definitively characterize its affinity and selectivity for SERT, DAT, and NET.

Conclusion

This guide has provided a comprehensive overview of the methodologies required to determine the binding affinity of novel compounds to monoamine transporters, using 1-(3-Chlorophenyl)propylamine as a focal point for discussion. While specific binding data for this compound is not currently available in the public domain, the detailed experimental protocols and comparative data for well-known monoamine reuptake inhibitors offer a robust framework for its future characterization. By employing these rigorous techniques, researchers can elucidate the precise pharmacological profile of 1-(3-Chlorophenyl)propylamine and other novel compounds, a critical step in the journey of drug discovery and development.

References

  • Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. (2012). PubMed. [Link]

  • The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. (2020). PMC. [Link]

  • In vitro studies on the inhibition of monoamine uptake by Org 6582 [proceedings]. (1977). NIH. [Link]

  • The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. (1995). PubMed. [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2007). PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • BindingDB BDBM50310833 1-(4-Benzylsulfanyl-phenyl)-propylamine::CHEMBL1079057. (n.d.). BindingDB. [Link]

  • BindingDB BDBM15245 1-(3-Chlorophenyl)-3-[6-[1-(dimethylamino)propan-2-yloxy]. (n.d.). BindingDB. [Link]

  • BindingDB BDBM50001915 1-(3-chlorophenyl)piperazine::CHEMBL478::m-Chlorophenylpiperazine::mCPP. (n.d.). BindingDB. [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. (n.d.). ResearchGate. [Link]

  • 1-(3-Chlorophenyl)piperazine. (n.d.). PubChem. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • Is Cocaine Protonated When it Binds to the Dopamine Transporter?. (2025). ResearchGate. [Link]

  • Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. (2017). PubMed. [Link]

  • Synthetic inhibitors of monoamine transporters. (n.d.). ResearchGate. [Link]

  • BindingDB BDBM50001915 1-(3-chlorophenyl)piperazine::CHEMBL478::m-Chlorophenylpiperazine::mCPP. (n.d.). BindingDB. [Link]

  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. (2015). Frontiers in Neuroscience. [Link]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (n.d.). PMC. [Link]

  • 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. (2015). Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

  • Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. (2022). MDPI. [Link]

  • Advances in Protein-Ligand Binding Affinity Prediction via Deep Learning. (2024). ScienceOpen. [Link]

  • Prediction of Drug-Target Affinity Using Attention Neural Network. (2024). MDPI. [Link]67/25/9/5078)

Sources

Safety Operating Guide

[1-(3-Chlorophenyl)propyl](prop-2-EN-1-YL)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL DIRECTIVE: Safe Disposal of amine

Executive Summary & Chemical Profile

The Core Directive: amine is a halogenated secondary amine .[1] Its disposal protocols are strictly dictated by two functional features: the chlorine atom (requiring halogenated waste streams to prevent dioxin formation during incineration) and the secondary amine (requiring segregation from nitrosating agents).[1]

Do not treat this merely as "organic waste." Improper segregation of this compound can contaminate non-halogenated waste streams, leading to regulatory fines (RCRA) and potential equipment corrosion at disposal facilities.

Chemical Hazard Profile
PropertyValue / ClassificationOperational Implication
Molecular Structure Secondary Amine + Allyl Group + Chlorinated AromaticMulti-hazard: Corrosive, Flammable, Toxic.[1][2]
Acidity/Basicity Basic (Amine)MUST be segregated from acids and oxidizers.[1]
Halogen Content Yes (Chlorine)MANDATORY Halogenated Waste Stream.[1]
Reactivity Allyl group (polymerization risk); Secondary amine (Nitrosamine risk)Store away from radical initiators and nitrites.[1]
RCRA Status Characteristic Waste (Likely D001, D002)Not P-listed, but treated as hazardous chemical waste.[1]

Risk Assessment & Segregation Logic

The "Why" Behind the Protocol: As a Senior Scientist, I insist on understanding causality. We segregate this compound not just to follow rules, but to prevent specific chemical catastrophes:

  • Acid-Base Exotherms: Mixing this amine with acid waste (e.g., waste H₂SO₄) generates immediate heat and potential spattering.[1]

  • Carcinogen Formation: Mixing secondary amines with nitrites/nitrating agents forms N-nitrosamines , which are potent carcinogens.[1]

  • Incinerator Damage: Sending chlorinated waste to a non-halogenated incinerator generates Hydrochloric Acid (HCl) in the flue gas, corroding scrubbers and potentially releasing dioxins.[1]

Waste Stream Decision Tree

WasteSegregation Start Waste: [1-(3-Chlorophenyl)propyl](prop-2-en-1-yl)amine Check1 Is it mixed with other solvents? Start->Check1 Check2 Are solvents Halogenated? (DCM, Chloroform) Check1->Check2 Yes (Organic) Check3 Are solvents Aqueous/Acidic? Check1->Check3 Yes (Aqueous) ResultIso Stream C: Solid/Pure Waste (Lab Pack) Check1->ResultIso No (Pure Solid/Oil) ResultHalo Stream A: Halogenated Organic Waste (High BTU Incineration w/ Scrubbers) Check2->ResultHalo Yes Check2->ResultHalo No (Even if Toluene/EtOAc, Cl on amine dictates Halo stream) ResultAq Stream B: Basic Aqueous Waste (Neutralization required) Check3->ResultAq Yes (Must be Basic pH > 10)

Figure 1: Segregation logic.[1] Note that the presence of the chlorine atom on the amine defaults the entire mixture to "Halogenated" status to ensure proper downstream incineration.[1]

Operational Disposal Protocol (Step-by-Step)

Prerequisite: All personnel must wear standard PPE (Nitrile gloves, lab coat, safety glasses).[1] Work must be performed in a fume hood.[1]

Scenario A: Disposal of Pure Compound or Organic Solutions

Most common scenario for synthesis intermediates.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1] Avoid metal cans due to potential amine corrosion over time.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full IUPAC name. Do not use abbreviations like "Cl-Amine."

    • Constituents: List the amine and any co-solvents (e.g., "Methylene Chloride 90%, [Amine] 10%").

    • Hazard Checkboxes: Check "Toxic," "Corrosive" (if pH > 12.5), and "Ignitable" (if in flammable solvent).[1]

  • Consolidation:

    • Pour into the Halogenated Organic Waste carboy.[1]

    • Critical Check: Ensure the carboy does NOT contain acids or oxidizers.[1]

  • Closure: Cap tightly. Do not leave funnels in the neck of the waste container (violation of EPA closed-container regulations).[1]

Scenario B: Disposal of Aqueous Wash Streams

Occurs during extraction/workup.[1]

  • pH Check: Verify the pH of the aqueous waste.[1]

  • Neutralization (Optional but Recommended):

    • If the waste is highly basic (pH > 12), carefully neutralize with dilute HCl or H₂SO₄ to pH 7-9 before disposal to reduce reactivity.[1]

    • Warning: This is exothermic.[1] Perform slowly with stirring in an ice bath.

  • Segregation: Dispose of into Aqueous Waste containers.

    • Note: If the amine has significant water solubility, this stream must still be flagged for incineration, not sewer disposal.[1]

Emergency Contingencies & Spills

Self-Validating System: Your spill kit must be pre-validated for amines.[1] Standard clay absorbents are acceptable, but specialized "Base Neutralizing" absorbents are superior.[1]

Spill SizeProtocol
Minor (< 10 mL) 1. Absorb with vermiculite or dry sand.2.[1] Wipe area with dilute acetic acid (vinegar) to neutralize residues.3.[1] Place debris in a sealed bag labeled "Hazardous Waste - Debris."
Major (> 100 mL) 1. Evacuate the immediate area (Allyl amines can be lachrymators).2.[1] Ventilate: Open fume hoods to max.3. Call EHS immediately.4. Do not attempt to neutralize a large pool of amine without respiratory protection.[1]

Regulatory & Compliance Framework

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations, adhere to the following coding structure.

  • D001 (Ignitable): Applicable if the amine is dissolved in a solvent with Flash Point < 60°C (e.g., Acetone, EtOAc).[1]

  • D002 (Corrosive): Applicable if the waste is aqueous and pH ≥ 12.5.[1][3]

  • F-Listed Solvents: If mixed with Methylene Chloride (DCM) or Acetone, the entire mixture carries the F-code (e.g., F002, F003).[1]

The "Mixture Rule": Under EPA regulations, mixing a listed hazardous waste (like a halogenated solvent) with a non-hazardous waste makes the entire volume listed hazardous waste.[1] Always segregate to minimize volume and cost.

References

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Identification and Listing (40 CFR Part 261)."[1] RCRA Online. [Link][1]

  • National Research Council (NRC). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[1] National Academies Press. [Link][1]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS Center for Lab Safety. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.